Ferrocenyl methyl ketone
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H12FeO |
|---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+) |
InChI |
InChI=1S/C7H8O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-5,8H,1H3;1-5H;/q;-1;+2/p-1 |
InChI Key |
CBJYXYXOISWSDQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Chemical Transformations and Reactivity of Ferrocenyl Methyl Ketone
Carbonyl Condensation and Related Reactions
The carbonyl group in ferrocenyl methyl ketone readily participates in condensation reactions, most notably the Claisen-Schmidt condensation, to form α,β-unsaturated ketones, commonly known as chalcones.
Synthesis of Ferrocenyl Chalcones (1-Ferrocenyl-3-aryl-propenones)
Ferrocenyl chalcones are synthesized through the condensation of this compound (acetylferrocene) with various aromatic or heterocyclic aldehydes. frontiersin.orgnih.govnih.gov These compounds are of significant interest due to their potential biological and materials science applications. sphinxsai.comresearchgate.net The general structure consists of a ferrocenyl group attached to a three-carbon α,β-unsaturated carbonyl system, which is in turn substituted with an aryl group. sphinxsai.com
The synthesis can be carried out using both conventional heating methods and more environmentally friendly techniques like microwave irradiation or solvent-free grinding. frontiersin.orgsphinxsai.comresearchgate.net The reaction typically yields the trans-isomer of the chalcone, as indicated by the large coupling constants (14-16 Hz) of the olefinic protons in their ¹H NMR spectra. nih.gov
Claisen-Schmidt Condensation Protocols
The Claisen-Schmidt condensation is a specific type of aldol (B89426) condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the synthesis of ferrocenyl chalcones, this compound provides the enolizable ketone, while a variety of aromatic aldehydes serve as the non-enolizable partner. sphinxsai.comnumberanalytics.com
The reaction is typically base-catalyzed, with common bases including sodium hydroxide (B78521) or potassium hydroxide. nih.govsphinxsai.com It can be performed under various conditions:
Conventional Method: The reactants are dissolved in a suitable solvent, such as ethanol (B145695) or methanol, and refluxed for several hours. frontiersin.orgnih.gov
Microwave-Assisted Synthesis: This method significantly reduces reaction times from hours to minutes and often results in higher yields compared to conventional heating. frontiersin.org
Solvent-Free Grinding: Reacting the solids (this compound, aldehyde, and a solid base like NaOH) by grinding them together in a mortar and pestle offers a green and efficient alternative, often with excellent yields. sphinxsai.comresearchgate.net
The choice of the aromatic aldehyde influences the properties of the resulting chalcone. A diverse range of substituted benzaldehydes and heterocyclic aldehydes have been successfully employed in this reaction. frontiersin.orgnih.gov
Table 1: Comparison of Synthesis Methods for Ferrocenyl Chalcones
| Method | Reaction Time | Yield | Conditions |
|---|---|---|---|
| Conventional Heating | 10–40 hours | 71–87% | Base catalyst in solvent, reflux |
| Microwave Irradiation | 1–5 minutes | 78–92% | Base catalyst, microwave reactor |
| Solvent-Free Grinding | Short | >85% | Solid base, grinding in a mortar |
This table is based on data from references frontiersin.orgsphinxsai.com.
Reduction Reactions
The carbonyl group of this compound can be reduced to a secondary alcohol, 1-ferrocenylethanol. A particularly important transformation is the asymmetric reduction, which yields chiral alcohols, valuable intermediates in organic synthesis.
Asymmetric Transfer Hydrogenation (ATH) of Ferrocenyl Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones to chiral alcohols. ua.es This technique utilizes a hydrogen donor, typically isopropanol (B130326) or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst. ua.estandfonline.com For ferrocenyl ketones, this reaction provides access to enantiomerically enriched ferrocenyl alcohols.
The process is advantageous as it avoids the use of molecular hydrogen and high-pressure equipment. tandfonline.com A variety of transition metals, including ruthenium, rhodium, and iridium, have been employed as catalysts, complexed with chiral ligands to induce asymmetry. ua.esresearchgate.net
Development and Application of Chiral Ferrocenyl Ligands
A significant area of research has been the design and synthesis of chiral ligands, many of which are themselves derived from ferrocene (B1249389), to be used in the ATH of ketones. researchgate.net These ligands play a crucial role in controlling the enantioselectivity of the reduction.
Key classes of chiral ferrocenyl ligands used in ATH include:
Phosphino-substituted ferrocenyloxazolines: These ligands, when complexed with ruthenium, have shown excellent results in the ATH of ketones, achieving high enantiomeric excesses (ee). researchgate.net
Ferrocenyl Schiff bases: Novel ferrocenyl-imine ligands have been synthesized and used with iridium catalysts for the ATH of acetophenone, yielding chiral alcohols with good enantioselectivities. tandfonline.comtandfonline.com
C2-symmetric ferrocenyl-based bis(phosphinites): Ruthenium(II), Rhodium(I), and Iridium(III) complexes of these ligands have been effective in the ATH of various ketones, producing secondary alcohols with high enantioselectivities (up to 98% ee). researchgate.net
Ferrocene-tethered ruthenium diamine catalysts: These have demonstrated high reactivity and enantioselectivity in the ATH of a broad range of ketones. rsc.org
The modular nature of many ferrocenyl ligand syntheses allows for fine-tuning of the steric and electronic properties of the catalyst to optimize both activity and enantioselectivity for specific substrates. researchgate.net
Table 2: Examples of Chiral Ligands in ATH of Ferrocenyl Ketones
| Ligand Type | Metal Catalyst | Substrate Example | Enantiomeric Excess (ee) |
|---|---|---|---|
| Phosphino-ferrocenyloxazoline | Ruthenium | Ketones | Up to 98% |
| Ferrocenyl-imine Schiff Base | Iridium | Acetophenone | Up to 89% |
| C2-symmetric Ferrocenyl bis(phosphinite) | Ru(II), Rh(I), Ir(III) | Alkyl/aryl ketones | Up to 98% |
This table is based on data from references tandfonline.comresearchgate.netresearchgate.net.
Mechanistic Studies of Hydrogen Transfer Pathways
The mechanism of asymmetric transfer hydrogenation is a subject of ongoing study. For transition metal-catalyzed reactions, several pathways are considered. A commonly accepted general mechanism involves the transfer of a hydride from the hydrogen donor (e.g., isopropanol) to the metal center, forming a metal-hydride intermediate. The ketone then coordinates to the metal, and the hydride is transferred to the carbonyl carbon, forming the alcohol product. ua.es
The exact pathway can vary depending on the catalyst system:
Inner-sphere mechanism: This can involve either a dihydride or a monohydride metal intermediate, without direct participation from the ligand in the hydrogen transfer step. ua.es
Outer-sphere mechanism: In this pathway, the ligand can actively participate in the hydrogen transfer, often through a concerted, six-membered transition state. This is particularly relevant for catalysts where the ligand has a proton-donating group (e.g., an amine). jst.go.jp
DFT (Density Functional Theory) calculations and experimental investigations have been used to elucidate these pathways. For instance, studies on manganese-catalyzed ATH have proposed mechanisms based on joint DFT and experimental results, highlighting the role of π-π interactions and steric hindrance between the catalyst and the substrate in determining enantioselectivity. bohrium.com The specific nature of the chiral ligand and the metal center dictates the preferred mechanistic pathway and, consequently, the efficiency and stereochemical outcome of the reaction.
C-H Bond Activation and Regioselective Functionalization of this compound
The presence of the ketone functional group in this compound provides a handle for directing transition-metal catalysts to activate the otherwise inert C-H bonds on the adjacent cyclopentadienyl (B1206354) (Cp) ring. This chelation-assisted strategy enables the regioselective introduction of new functional groups at the ortho-position of the ferrocene core, leading to valuable 1,2-disubstituted ferrocene derivatives.
Ruthenium(II)-Catalyzed Alkenylation of Ferrocenyl Ketones
A significant advancement in the functionalization of ferrocenyl ketones is their direct alkenylation using ruthenium(II) catalysts. figshare.comacs.org This method facilitates the formation of a carbon-carbon bond between the ferrocene Cp ring and an alkene. The reaction is typically performed with ferrocenyl alkyl ketones, such as this compound, and activated alkenes like ethyl acrylate (B77674). acs.org
The catalytic system often consists of a ruthenium precursor, [RuCl₂(p-cymene)]₂, activated by a silver salt like silver hexafluoroantimonate (AgSbF₆). figshare.comacs.org The process is an oxidative dehydrogenative coupling that requires an oxidant, commonly copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O), to regenerate the active Ru(II) catalyst. acs.org These reactions are generally conducted under aerobic conditions at elevated temperatures (80–110 °C) and result in moderate yields of the desired 1,2-disubstituted ferrocene products. figshare.com
Notably, the electronic influence of the ferrocenyl group is profound. For instance, the alkenylation of ferrocenyl phenyl ketone proceeds under much milder conditions, even at room temperature, to give quantitative yields of the monoalkenylated product on the phenyl ring. figshare.comacs.org This highlights the ability of the ferrocenyl moiety to significantly influence the reactivity of adjacent aromatic systems. figshare.com
| Substrate | Alkene Reagent | Catalyst System | Oxidant | Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|
| This compound | Ethyl Acrylate | [RuCl₂(p-cymene)]₂ / AgSbF₆ | Cu(OAc)₂·H₂O | Dichloroethane, 80-110 °C | 1-Acyl-2-alkenylferrocene | figshare.comacs.org |
| Ferrocenyl Phenyl Ketone | Methyl Acrylate | [RuCl₂(p-cymene)]₂ / AgSbF₆ | Cu(OAc)₂·H₂O | Dichloroethane, Room Temp. | 2-Alkenylphenyl Ferrocenyl Ketone | figshare.comacs.org |
Ortho-Substitution Strategies via C-H Activation
The carbonyl oxygen of this compound can act as a weakly coordinating directing group, guiding a transition-metal catalyst to the proximal C-H bond on the cyclopentadienyl ring. acs.orgrsc.org This ortho-directing capability is a cornerstone strategy for the regioselective functionalization of the ferrocene scaffold. The catalyst, upon coordination to the carbonyl oxygen, forms a metallacycle intermediate that facilitates the cleavage of the adjacent C-H bond, a process often described as a concerted metalation-deprotonation pathway. rsc.org
This general strategy is not limited to ruthenium and has been successfully employed with other transition metals like rhodium and palladium for various C-H functionalization reactions. acs.org The versatility of this approach allows for the introduction of a wide array of substituents, not just alkenyl groups.
To enhance the directing ability of the ketone, it can be converted into more strongly coordinating derivatives, such as oximes. Aryl ketone O-methyl oximes, for example, have been shown to be effective directing groups in palladium-catalyzed C-H acylation reactions with aldehydes, achieving remarkable regioselectivity. researchgate.net This derivatization strategy expands the scope of possible transformations, enabling the synthesis of complex, polysubstituted ferrocene compounds.
Addition and Cycloaddition Reactions
The reactivity of the carbonyl group in this compound can be extended by converting it to a thiocarbonyl group (C=S), forming ferrocenyl methyl thioketone. This transformation is typically achieved through thionation using Lawesson's reagent. tandfonline.comencyclopedia.pub Ferrocenyl thioketones are notably stable compared to many aryl analogues and serve as versatile building blocks for the synthesis of sulfur-containing heterocycles. encyclopedia.pubmdpi.com
Reactions of Ferrocenyl Thioketones with Diazo Compounds (e.g., Diphenyldiazomethane)
Ferrocenyl thioketones are reactive dipolarophiles in [3+2] cycloaddition reactions with diazo compounds. encyclopedia.publodz.pl The reaction with diphenyldiazomethane is a key example of this reactivity. tandfonline.com The process is initiated by the cycloaddition of the diazo compound across the C=S bond of the thioketone.
This initial step leads to the formation of a 2,5-dihydro-1,3,4-thiadiazole derivative as a transient intermediate. lodz.pl Aromatic thioketones are known to react with diazomethane (B1218177) derivatives at low temperatures to yield these five-membered heterocyclic intermediates. tandfonline.com
Formation of Ferrocenyl-Substituted Thiiranes
The 1,3,4-thiadiazoline intermediates formed from the reaction of ferrocenyl thioketones and diazo compounds are often unstable. lodz.pl They readily undergo a [3+2]-cycloelimination reaction, extruding a molecule of dinitrogen (N₂). tandfonline.comlodz.pl This elimination generates a highly reactive thiocarbonyl ylide intermediate. lodz.pl
The thiocarbonyl ylide then undergoes a spontaneous 1,3-dipolar electrocyclization to form a stable, three-membered thiirane (B1199164) ring. tandfonline.comlodz.pl This reaction sequence provides a direct route to previously unknown ferrocenyl-substituted thiiranes, which are stable compounds with potential for further synthetic applications. tandfonline.com
| Thioketone Reactant | Diazo Reactant | Key Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Ferrocenyl Methyl Thioketone | Diphenyldiazomethane | Thiocarbonyl Ylide | Ferrocenyl-Substituted Thiirane | tandfonline.comlodz.pl |
Rearrangement Reactions
The ferrocenyl group exerts a powerful electronic influence, capable of stabilizing adjacent positive charges, which facilitates a variety of molecular rearrangements involving the this compound scaffold and its derivatives.
One such transformation is the acid-catalyzed self-condensation of acetylferrocene (B1663952). Treatment with silicon tetrachloride (SiCl₄) and ethanol prompts a reaction cascade that results in the formation of 1,3,5-triferrocenylbenzene. mdpi.com The proposed mechanism involves the generation of a stabilized carbocation, [FcC(OH)CH₃]⁺, which then reacts sequentially with enol forms of the ketone. mdpi.com
Another important transformation is the Beckmann rearrangement, which involves the oxime derivative of this compound. When treated with reagents such as phosphorus pentachloride (PCl₅) or sulfuric acid (H₂SO₄), the oxime undergoes rearrangement. mdpi.com This reaction proceeds through the migration of the group anti-periplanar to the hydroxyl leaving group, forming a nitrilium ion intermediate, which upon hydrolysis yields a secondary amide. mdpi.com Other rearrangements known in ferrocene chemistry, such as the Wolff rearrangement of diazoacetylferrocene, further underscore the versatility of this organometallic scaffold in synthetic transformations. researchgate.net
| Starting Material/Derivative | Reaction Name/Type | Reagents | Product | Reference |
|---|---|---|---|---|
| Acetylferrocene | Self-Condensation/Trimerization | SiCl₄ / Ethanol | 1,3,5-Triferrocenylbenzene | mdpi.com |
| Acetylferrocene Oxime | Beckmann Rearrangement | PCl₅ or H₂SO₄, then H₂O | Secondary Amide | mdpi.com |
| Diazoacetylferrocene | Wolff Rearrangement | Photochemical/Thermal | Ferrocenyl Ketene | researchgate.net |
McMurry Cross-Coupling and Associated Rearrangements
The McMurry reaction is a powerful method for the reductive coupling of ketones and aldehydes to form alkenes, utilizing low-valent titanium reagents. In the context of this compound, this reaction provides a key step for synthesizing more complex ferrocene derivatives. The TiCl₄-Zn system is a commonly utilized reagent for promoting the McMurry cross-coupling of ferrocenyl ketones with other carbonyl compounds. sapub.org This approach has been instrumental in preparing precursors for ferrocifens, which are ferrocene-based analogs of the breast cancer drug tamoxifen. sapub.org
The cross-coupling of a ferrocenyl ketone with an appropriate benzophenone (B1666685) can yield ferrocene-containing tetrasubstituted alkenes. researchgate.net However, the reaction is not always straightforward. The intermolecular reaction between two different carbonyl compounds can lead to a statistical mixture of the desired cross-coupled product and two self-coupled products. thieme-connect.dersc.org The selectivity for cross-coupling is generally lower when two different mono-aryl ketones are used compared to the reaction between a mono-aryl and a diaryl ketone. mdpi.com
During McMurry reactions involving ferrocenyl ketones, pinacol-to-pinacolone rearrangements can occur as a side reaction. mdpi.commdpi.com For instance, the McMurry reaction of mdpi.comferrocenophanone, a cyclic ferrocenyl ketone, yields different products depending on the reaction conditions. In the presence of pyridine (B92270), the expected homo-coupled alkene is the major product. rsc.orgmdpi.com However, in the absence of pyridine, a spiro-linked pinacolone (B1678379) resulting from rearrangement becomes the main product. rsc.orgmdpi.com This highlights the sensitive nature of the reaction and the influence of additives on the reaction pathway. The formation of pinacols as intermediates is a key step in the McMurry reaction mechanism, and their subsequent deoxygenation leads to the final alkene product. rsc.org
The reaction between chloropropionylferrocene and various mono-aryl ketones using McMurry conditions unexpectedly produced hydroxylated derivatives instead of the anticipated chlorinated compounds, alongside products of pinacol-to-pinacolone rearrangement. researchgate.netmdpi.com This demonstrates that unexpected transformations and rearrangements can be a significant feature of McMurry reactions with functionalized ferrocenyl ketones.
| Ferrocenyl Ketone Reactant | Coupling Partner | Key Reaction Conditions | Major Product(s) | Reference |
|---|---|---|---|---|
| This compound | Aryl ketones | TiCl₄-Zn-THF | Mixtures of E and Z isomers of cross-coupled alkenes | sapub.org |
| mdpi.comFerrocenophanone | Self-coupling | TiCl₄/Zn | Spiro-linked pinacolone (rearrangement product) | mdpi.com |
| mdpi.comFerrocenophanone | Self-coupling | TiCl₄/Zn, pyridine | Bis- mdpi.comferrocenophane-1-ylidene (E/Z mixture) | rsc.orgmdpi.com |
| Chloropropionylferrocene | Mono-aryl ketones | TiCl₄/Zn | Hydroxylated cross-coupled products and pinacolone rearrangement products | researchgate.netmdpi.com |
| Ethyl 4-ferrocenyl-4-oxo-butanoate | 4,4′-dihydroxybenzophenone | TiCl₄/Zn, THF | Ethyl 4-ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate (cross-coupled product) | mdpi.com |
Acid-Catalyzed Decompositions and Rearrangements
The behavior of this compound in the presence of acid is dominated by the remarkable ability of the ferrocenyl group to stabilize an adjacent positive charge. cdnsciencepub.compreprints.org This electronic-donating effect makes the carbonyl oxygen of acetylferrocene significantly more basic than that of its phenyl analog, acetophenone. cdnsciencepub.com Consequently, protonation of the ketone is a key initial step in acid-catalyzed reactions.
The protonated ketone can then participate in various transformations. The stability of the resulting α-ferrocenyl carbenium ion intermediates plays a crucial role in directing the course of these reactions. preprints.org For example, α-ferrocenyl carbinols, which can be formed by the reduction of the corresponding ketones, readily undergo solvolysis under acidic conditions to generate these stable carbocations. preprints.orgresearchgate.net
In the case of more complex α-ferrocenyl ketocarboxylic acids, the presence of an acid catalyst like trifluoroacetic anhydride (B1165640) can induce intramolecular cyclization. preprints.org This process is believed to involve an unusual nucleophilic attack of the ferrocenyl-activated carbonyl oxygen onto the carboxylic carbon, leading to the formation of lactone derivatives. preprints.org This reactivity underscores the profound influence of the ferrocenyl moiety on the adjacent carbonyl group.
While simple protonation is a primary interaction, under strong acidic conditions, more complex rearrangements and decompositions can occur. Studies on related compounds, such as ferrocenylphenylcarbinyl azides, in concentrated sulfuric acid have shown the formation of complex product mixtures, indicating that the ferrocenyl nucleus itself can be involved in the reaction pathways. cdnsciencepub.com The ferrocenium (B1229745) cation, formed by the oxidation of ferrocene, is known to act as a Lewis acid catalyst in various organic transformations, including etherifications and substitution reactions. mdpi.com This suggests that under oxidizing acidic conditions, the ferrocene moiety of this compound could be oxidized to a ferrocenium species, which would dramatically alter its reactivity and potentially lead to decomposition or rearrangement pathways.
| Ferrocenyl Compound | Acidic Conditions | Observed Reaction / Finding | Key Intermediate | Reference |
|---|---|---|---|---|
| Acetylferrocene | Aqueous H₂SO₄ | Significantly more basic (2000x) than acetophenone. | Protonated ketone | cdnsciencepub.com |
| α-Ferrocenyl carbinols | Acidic workup | Facile solvolysis to form lactones (from corresponding hydroxy acids). | α-Ferrocenyl carbenium ion | preprints.org |
| 3-Ferrocenoylpropionic acid | Trifluoroacetic anhydride | Intramolecular cyclization to form a furanone derivative. | Tetrahedral intermediate from nucleophilic attack of carbonyl oxygen | preprints.org |
| Ferrocenylphenylcarbinyl azide | Concentrated H₂SO₄ | Decomposition to a complex mixture of products. | Not specified | cdnsciencepub.com |
| Vinyloxymethylferrocene | CF₃CO₂H | Facile reaction with various nucleophiles (O-, N-, S-, Se-ferrocenylmethylation). | α-Ferrocenyl carbenium ion | researchgate.net |
Coordination Chemistry and Metal Complexes of Ferrocenyl Ketone Derivatives
Ferrocenyl Ketone Derivatives as Ligand Scaffolds
The carbonyl group in ferrocenyl ketones serves as a convenient synthetic handle for the introduction of various donor atoms, allowing for the design of ligands with tailored coordination properties. This has led to the development of a rich library of ferrocenyl-based ligands with varying denticity and chirality.
The design of ferrocenyl ketone-based ligands follows principles that aim to control the steric and electronic environment around a metal center. Monodentate ligands are typically synthesized by modifying the ketone functionality. For instance, the reaction of acetylferrocene (B1663952) with hydrazine (B178648) monohydrate yields ferrocenyl hydrazone, a monodentate N-donor ligand. mdpi.comresearchgate.net Further reactions of this hydrazone can lead to the formation of other monodentate or bidentate ligands. mdpi.comresearchgate.net
Polydentate ligands, which can chelate to a metal center through multiple donor atoms, offer enhanced stability and control over the coordination geometry. The synthesis of such ligands often involves the functionalization of one or both cyclopentadienyl (B1206354) rings of the ferrocene (B1249389) unit, in addition to modifications at the ketone group. For example, ferrocenyl thioethers have been prepared from ferrocene precursors via dilithiation and subsequent reaction with disulfides. These thioethers can act as polydentate ligands, coordinating to metals like palladium(II) and platinum(II). msu.edu The design of these ligands can be highly modular, allowing for the introduction of different donor groups to create ligands with specific properties. chimia.chnih.gov The combination of the ferrocene backbone with other coordinating moieties, such as pyrazolyl or N-heterocyclic carbene (NHC) groups, has also been explored to create polydentate ligand systems. niser.ac.inrsc.org
A significant area of research has focused on the development of chiral ferrocenyl ligands for asymmetric catalysis. researchgate.net The chirality in these ligands can arise from a stereogenic center, planar chirality of the ferrocene unit, or a combination of both. nih.gov Ferrocenyl methyl ketone serves as a key starting material for the synthesis of many of these chiral ligands.
One common strategy involves the enantioselective reduction of the ketone to a chiral alcohol, which can then be further functionalized. acs.orgmdpi.com For instance, the Corey-Bakshi-Shibata (CBS) reduction of chloro-functionalized ferrocenyl ketones produces chiral alcohols with high enantiomeric excess. acs.org These alcohols can then be converted into a variety of ligands, including amino-cyclopentadienyl ligands. acs.org Another approach involves the diastereoselective metalation of ferrocene derivatives, guided by a chiral auxiliary, followed by the introduction of a phosphine (B1218219) or other donor group. chimia.ch
These chiral ligands have proven to be highly effective in a range of asymmetric reactions, including hydrogenation and transfer hydrogenation of ketones, where they can induce high levels of enantioselectivity. researchgate.netscirp.orgrsc.orgacs.orgrsc.org The unique three-dimensional structure and electronic properties of ferrocene play a crucial role in the stereochemical outcome of these catalytic transformations. scirp.org The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic performance for specific substrates. researchgate.netrsc.org
Monodentate and Polydentate Ligand Design Principles
Complexation with Transition Metals
The diverse coordination modes of ferrocenyl ketone derivatives have enabled the synthesis of complexes with a wide range of transition metals. These complexes exhibit interesting structural features and have been investigated for their catalytic activity in various organic transformations.
Ferrocenyl ketone derivatives readily form complexes with Group 11 metals (gold, silver, and copper). The coordination chemistry of these complexes is often characterized by the formation of linear or trigonal planar geometries around the metal center.
Gold(I) complexes of ferrocenyl-containing ligands, such as ferrocenyl phosphines, have been synthesized and studied for their catalytic applications. acs.orgresearchgate.netnih.govacs.orgdntb.gov.ua These complexes can be prepared by reacting the appropriate ferrocenyl ligand with a gold(I) precursor, such as [AuCl(tht)] or [(Ph3PAu)3O][BF4]. acs.orgacs.org The resulting complexes have shown catalytic activity in reactions like cycloisomerization and enantioselective cycloadditions. nih.govmdpi.com The redox-active nature of the ferrocene unit can be exploited to create redox-switchable catalysts, where the catalytic activity can be modulated by oxidizing or reducing the iron center. mdpi.com
Silver(I) complexes with ferrocenyl ligands have also been prepared. For example, N-heterocyclic carbene-silver complexes with a ferrocenyl group have been synthesized and used as catalysts in Sonogashira coupling reactions. researchgate.net The coordination of ferrocenyl phosphines to silver(I) has also been reported, leading to the formation of linear or three-coordinate complexes. acs.org
Copper(I) and Copper(II) complexes featuring ferrocenyl ketone derivatives have been investigated for their catalytic and biological properties. japsonline.comuhcl.edu Chiral ferrocenyl diphosphine ligands have been used to prepare copper complexes that are active in the asymmetric 1,2-addition of Grignard reagents to enones and aromatic ketones. rsc.org The synthesis of these complexes often involves the reaction of a copper(I) salt with the chiral ligand. rsc.org Copper(II) complexes of ferrocenyl thiosemicarbazones have also been synthesized and characterized. unam.edu.na
The table below summarizes some examples of Group 11 metal complexes with ferrocenyl ketone derivatives and their applications.
| Metal | Ligand Type | Application |
| Gold(I) | Ferrocenyl phosphine | Catalysis (cycloisomerization, cycloaddition) nih.govmdpi.com |
| Silver(I) | Ferrocenyl N-heterocyclic carbene | Catalysis (Sonogashira coupling) researchgate.net |
| Copper(I) | Chiral ferrocenyl diphosphine | Asymmetric catalysis (Grignard addition) rsc.org |
| Copper(II) | Ferrocenyl thiosemicarbazone | - |
Palladium(II) complexes of ferrocenyl ketone derivatives have been extensively studied due to their significant catalytic applications, particularly in cross-coupling reactions. mdpi.comresearchgate.netuj.ac.za The ligands used in these complexes can be monodentate or bidentate, with N, P, or S donor atoms. mdpi.comresearchgate.netmsu.edu
Ferrocenylimine ligands, synthesized from acetylferrocene, have been used to prepare palladium(II) complexes by reaction with [PdCl2(MeCN)2]. mdpi.comresearchgate.net These complexes have proven to be effective catalysts for Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. mdpi.comresearchgate.netuj.ac.za The steric and electronic properties of the ferrocenyl ligand play a crucial role in the efficiency of the catalyst. mdpi.com For example, ferrocenyl(2-diphenylphosphine)imino palladium(II) complexes have shown high activity in these reactions. mdpi.comresearchgate.net
Palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands have also been synthesized and evaluated as pre-catalysts for allylic amination and Suzuki–Miyaura-type cross-coupling reactions. rsc.org Additionally, palladium(II) complexes with ferrocenyl-substituted N-heterocyclic carbene (NHC) ligands have been reported and their catalytic activity in Suzuki-Miyaura reactions has been investigated. researchgate.net The stability and catalytic performance of these complexes can be tuned by modifying the substituents on the ligand framework.
The following table provides examples of palladium(II) complexes with ferrocenyl ketone derivatives and their catalytic applications.
| Ligand Type | Reaction |
| Ferrocenylimine | Mizoroki-Heck, Suzuki-Miyaura mdpi.comresearchgate.netuj.ac.za |
| Ferrocene phosphinoallyl | Allylic amination, Suzuki-Miyaura rsc.org |
| Ferrocenyl N-heterocyclic carbene | Suzuki-Miyaura researchgate.net |
Ruthenium and iridium complexes bearing chiral ferrocenyl ligands derived from ferrocenyl ketones are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of ketones. scirp.orgacs.orgmdpi.comrsc.orgnih.govmdpi.com This reaction is a valuable method for the synthesis of chiral alcohols, which are important building blocks in the pharmaceutical and fine chemical industries.
Ruthenium(II) complexes of various chiral ferrocenyl ligands, including phosphine-oxazolines, diamides, and P,P,N,N,O-ligands, have been prepared and successfully applied in the ATH of a wide range of ketones. researchgate.netrsc.orgacs.orgrsc.orgrsc.orgrsc.org These catalysts typically operate in the presence of a hydrogen source, such as isopropanol (B130326) or a formic acid/triethylamine mixture, and can achieve high conversions and enantioselectivities. scirp.orgrsc.orgresearchgate.net For example, a 1,1′-ferrocenediamide ruthenium complex has been shown to mediate the base-free transfer hydrogenation of ketones at room temperature with high turnover frequencies. rsc.orgrsc.org The catalytic activity can sometimes be switched by redox changes at the ferrocene unit. mdpi.com
Iridium(III) complexes with chiral ferrocenyl ligands have also emerged as powerful catalysts for the ATH of ketones. scirp.orgrsc.orgresearchgate.net Ferrocenyl phosphine thioether ligands, for example, have been used in iridium-catalyzed ketone hydrogenation in the presence of a strong base. researchgate.net The mechanism of these reactions can be complex, sometimes involving an outer-sphere stepwise H-/H+ transfer. researchgate.net Similar to ruthenium, both iridium and ruthenium complexes with the same chiral ferrocenyl ligand can be used to catalyze the asymmetric reduction of aromatic ketones, often with good enantiomeric excesses. scirp.org
The table below highlights some research findings on the use of ruthenium and iridium complexes with ferrocenyl ketone-derived ligands in transfer hydrogenation.
| Metal | Ligand Type | Substrate | Enantiomeric Excess (ee) |
| Ruthenium(II) | Chiral phosphine-oxazoline | Acetophenone | up to 98% acs.org |
| Ruthenium(II) | Chiral P,P,N,N,O-ligand | Simple ketones | up to 96% rsc.orgrsc.org |
| Ruthenium(II) | 1,1′-ferrocenediamide | Various ketones | - |
| Iridium(III) | Chiral ferrocenyl ligand | Aromatic ketones | up to 86% scirp.org |
| Iridium(III) | Ferrocenyl phosphine thioether | Ketones | - |
Palladium(II) Complexes and their Catalytic Relevance
Structural Elucidation of Metal Complexes
The definitive determination of the three-dimensional structure of metal complexes derived from ferrocenyl ketone ligands is paramount for understanding their chemical behavior, reactivity, and potential applications. Techniques such as single-crystal X-ray diffraction provide unparalleled insight into the precise arrangement of atoms, bond lengths, and bond angles, forming the foundation for a detailed analysis of their coordination chemistry.
X-ray Crystallographic Analysis of Ferrocenyl Ketone Complexes
X-ray crystallography has been an indispensable tool for characterizing the solid-state structures of metal complexes incorporating this compound derivatives. For instance, the structure of a platinated this compound oxime complex has been unequivocally established through this method. psu.edursc.org The reaction of this compound oxime with cis-[PtCl₂(dmso)₂] (where dmso is dimethyl sulfoxide) yields a cycloplatinated(II) complex, N,S-trans-[Pt(C-N)Cl(dmso)]. rsc.org X-ray diffraction analysis confirmed the molecular structure of this complex, providing concrete evidence for the cyclometallation process. psu.edursc.org
Similarly, the structures of various other ferrocene-containing ketone complexes have been determined using single-crystal X-ray analysis, lending crucial support to their spectral and electrochemical characterizations. capes.gov.br In complexes of acetylferrocene (a synonym for this compound) with trinuclear copper and silver pyrazolates, X-ray studies revealed the formation of stable adducts, such as {[MPz₃]₃∙(AcFc)₂}, through multiple oxygen-to-metal (O…M) contacts. mdpi.com
The analysis of diferrocenyl ketone and its thioketone analogue also relies heavily on X-ray crystallography. researchgate.netresearchgate.net These studies provide detailed geometric parameters, such as the C=O bond length, which was determined to be 1.231(3) Å in a derivative, and reveal the near co-planar arrangement of the carbonyl group with the substituted cyclopentadienyl ring. researchgate.net This structural information is critical for understanding the electronic communication between the ferrocenyl moieties and the coordinating group.
Table 1: Selected Crystallographic Data for Ferrocenyl Ketone-Related Complexes
| Compound/Complex | Method | Key Structural Features | Reference |
|---|---|---|---|
| Platinated this compound oxime | X-ray Diffraction | Confirmed cycloplatinated structure, N,S-trans geometry. | psu.edursc.org |
| {[CuPz₃]₃∙(Acetylferrocene)₂} | X-ray Diffraction | Stable complex formed via multiple O…Cu contacts. | mdpi.com |
| α-keto ferrocenyl derivative | X-ray Diffraction | Carbonyl group is nearly co-planar with the cyclopentadienyl ring. C=O bond length: 1.231(3) Å. | researchgate.net |
Investigation of Intramolecular and Intermolecular Interactions within Complexes
Quantum-chemical analyses have been employed to supplement experimental X-ray data, providing deeper insight into these interactions. researchgate.net For diferrocenyl thioketone, these computational studies, combined with experimental results, indicate that the primary structural features of an isolated molecule are largely preserved in the crystalline state. researchgate.netresearchgate.net
Intramolecular interactions are also significant. A notable feature in some α-keto ferrocenyl derivatives is the "slippage" of the iron center toward the exocyclic double bond of the ketone. researchgate.net This distortion is believed to maximize the orbital interaction between the iron center and the carbonyl group, influencing the electronic properties of the molecule. researchgate.net In complexes formed between acetylferrocene and trinuclear metal pyrazolates, the dominant interactions are the O…M contacts, which are crucial for the stability of the supramolecular assembly. mdpi.com However, in these specific adducts, interactions between the metal centers and the π-system of the ferrocenyl groups were not observed. mdpi.com
Multi-Ferrocene-Based Ligand Architectures
Expanding from single ferrocenyl units to multi-ferrocene systems opens up new avenues in materials science and catalysis. nih.gov Ligands incorporating two or more ferrocenyl moieties are of significant interest due to their multistage redox activity, potential for cooperative effects, and utility in constructing complex molecular wires and chiral catalysts. nih.govresearchgate.net
Design and Synthesis of Systems with Multiple Ferrocenyl Units
The design of multi-ferrocene ligands involves strategically connecting ferrocene units through various organic or inorganic linkers. The choice of the bridging scaffold is critical as it dictates the distance and electronic communication between the redox-active iron centers. mdpi.com
Several synthetic methodologies have been developed to construct these complex architectures. A common approach is the Friedel-Crafts-like reaction, which was used in the early synthesis of tris(ferrocenyl)phosphane by reacting ferrocene with PCl₃ in the presence of a Lewis acid like aluminum chloride. nih.gov This protocol has been adapted to prepare bis(ferrocenyl)(alkyl)phosphanes from ferrocene and alkyldichlorophosphanes. nih.gov
Modern cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, offer more precise control over the final structure. mdpi.comacs.org For instance, Negishi cross-coupling of 3-Br₃-EtTAT with in-situ prepared ferrocenyl zinc chloride has been successfully used to synthesize a tris(ferrocenyl)-substituted triazatruxene. acs.org Similarly, Sonogashira reactions employing ethynylferrocene (B1143415) are used to create systems where ferrocenyl units are linked to a central core via ethynyl (B1212043) spacers. acs.org Lithiation followed by a quench with an appropriate electrophile is another powerful and extensively used technique for synthesizing a wide range of ferrocene derivatives that can serve as precursors to multidentate ligands. researchgate.net These synthetic strategies allow for the creation of diverse multi-ferrocene systems, from linear "molecular wires" to more complex, branched, and chiral structures designed for specific applications in catalysis and molecular electronics. nih.govresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetylferrocene |
| cis-[PtCl₂(dmso)₂] (dmso = dimethyl sulfoxide) |
| N,S-trans-[Pt(C-N)Cl(dmso)] |
| Diferrocenyl ketone |
| Diferrocenyl thioketone |
| Tris(ferrocenyl)phosphane |
| Bis(ferrocenyl)(alkyl)phosphanes |
| 3-Br₃-EtTAT |
| Ethynylferrocene |
Electrochemical and Redox Properties of Ferrocenyl Methyl Ketone and Its Analogues
Reversible Redox Behavior of the Ferrocenyl Moiety
The hallmark of ferrocene (B1249389) and its derivatives, including ferrocenyl methyl ketone, is the reversible one-electron oxidation-reduction process centered at the iron atom.
The fundamental electrochemical process for ferrocene is a reversible one-electron oxidation, which converts the neutral ferrocene (Fc) to the ferrocenium (B1229745) cation (Fc⁺). researchgate.netwikipedia.orgrsc.orgnih.gov This redox couple (Fc/Fc⁺) is well-behaved and highly reproducible, making it a standard reference in non-aqueous electrochemistry. wikipedia.orgnih.govresearchgate.netpineresearch.com The standard potential of the Fc/Fc⁺ couple is approximately +0.64 V versus the Normal Hydrogen Electrode (NHE). wikipedia.orgmdpi.com This reversible nature is a key characteristic that is largely retained in its derivatives. researchgate.net
The stability of both the neutral ferrocene and the resulting ferrocenium cation contributes to the reversibility of this redox process. wikipedia.org Ferrocene itself is a remarkably stable organometallic compound, resistant to air and water. wikipedia.org The 18-electron configuration of the iron center in ferrocene and the 17-electron configuration in the ferrocenium cation are both relatively stable, allowing for facile electron transfer without decomposition.
The introduction of substituents onto the cyclopentadienyl (B1206354) rings of the ferrocene core significantly influences the redox potential of the Fc/Fc⁺ couple. researchgate.netmdpi.comresearchgate.netmdpi.com This tuning of the redox potential is a direct consequence of the electronic nature of the substituent.
The acetyl group (-COCH₃) in this compound is an electron-withdrawing group. Electron-withdrawing groups decrease the electron density at the iron center, making the compound more difficult to oxidize. mdpi.commdpi.com Consequently, the oxidation potential of this compound is shifted to more positive values compared to unsubstituted ferrocene. researchgate.netrsc.org This is because the iron center, being more electron-deficient, requires a higher potential to remove an electron.
Conversely, electron-donating groups increase the electron density at the iron center, making the compound easier to oxidize and thus shifting the redox potential to less positive values. mdpi.commdpi.com The magnitude of this shift is generally correlated with the electron-donating or electron-withdrawing strength of the substituent, often quantified by Hammett parameters. researchgate.netbeilstein-journals.org A linear relationship has been observed between the half-wave potentials of substituted ferrocenes and the Hammett constants of the substituents. researchgate.netd-nb.info
For instance, studies on various ferrocene derivatives have demonstrated this trend. Ferrocene derivatives with electron-donating groups like alkyls exhibit lower oxidation potentials, while those with electron-withdrawing groups such as halogens, carbonyls, or nitro groups show higher oxidation potentials. mdpi.comresearchgate.netmdpi.com This predictable modulation of redox potentials is a powerful tool for designing ferrocene-based molecules with specific electrochemical properties for targeted applications. researchgate.net
The Ferrocene/Ferrocenium Redox Couple
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical properties of this compound and its analogues. It provides valuable information about the oxidation and reduction processes, including their reversibility and potentials.
The cyclic voltammogram of this compound typically displays a single, well-defined pair of oxidation and reduction peaks. researchgate.netnih.gov The anodic peak (Epa) corresponds to the oxidation of the ferrocenyl moiety to the ferrocenium cation, while the cathodic peak (Epc) corresponds to the subsequent reduction of the ferrocenium cation back to the neutral ferrocenyl species. nih.gov
The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) is an indicator of the electrochemical reversibility of the redox process. For an ideal, reversible one-electron transfer process, the theoretical value of ΔEp is approximately 59 mV at room temperature, although in practice, values slightly higher than this are often observed and still considered indicative of a reversible or quasi-reversible process. beilstein-journals.org Studies on ferrocenyl derivatives often report ΔEp values that suggest a quasi-reversible redox behavior. nih.govbeilstein-journals.orgup.ac.zaresearchgate.net
The shape and symmetry of the oxidation and reduction waves also provide qualitative insights. A symmetric wave shape with a peak current ratio (ipa/ipc) close to unity further supports the reversibility of the electron transfer process. nih.gov Deviations from this ideal behavior can indicate follow-up chemical reactions or other complexities in the electrochemical mechanism.
Quantitative data from cyclic voltammetry allows for the precise determination of the formal redox potential (E°′) of the Fc/Fc⁺ couple in this compound and its analogues. The formal potential is typically estimated as the midpoint of the anodic and cathodic peak potentials (E°′ = (Epa + Epc)/2). nih.govresearchgate.net
As previously discussed, the E°′ for this compound is shifted to a more positive potential compared to unsubstituted ferrocene due to the electron-withdrawing nature of the acetyl group. researchgate.netrsc.org For example, one study reported the half-wave potential of acetylferrocene (B1663952) to be significantly more positive than that of ferrocene. researchgate.net
The quasi-reversibility of the redox process is quantitatively assessed by the peak separation (ΔEp). nih.govbeilstein-journals.org In many studies of ferrocene derivatives, the observed ΔEp values are often slightly larger than the ideal 59 mV, indicating a quasi-reversible process where the rate of electron transfer is fast but not infinitely so. beilstein-journals.orgup.ac.za The scan rate at which the cyclic voltammetry experiment is performed can also influence the observed ΔEp; an increase in scan rate often leads to a larger peak separation. beilstein-journals.org
The following table presents representative electrochemical data for this compound and related compounds from various studies.
| Compound | E°' or E₁/₂ (V vs. ref) | ΔEp (mV) | Solvent/Electrolyte | Reference |
| This compound | ~0.28 (vs Ag/AgCl) | ~70 | CH₃CN/TBAP | researchgate.net |
| Ferrocene | ~0.0 (vs Fc/Fc⁺) | ~60-70 | Various | wikipedia.orgpineresearch.com |
| 1,1'-Diacetylferrocene | ~0.53 (vs Ag/AgCl) | ~80 | CH₃CN/TBAP | researchgate.net |
| Ferrocenyl imidazole (B134444) derivative | Varies (e.g., 0.5-0.7 V) | 60-100 | CH₃CN/NaClO₄ | nih.gov |
Note: The reference electrode and experimental conditions can vary between studies, affecting the absolute potential values. It is crucial to consider the reference system when comparing data from different sources.
Analysis of Oxidation and Reduction Waves
Relationship Between Redox Properties and Electronic Structure
The redox properties of this compound are intrinsically linked to its electronic structure. The highest occupied molecular orbital (HOMO) of ferrocene derivatives is typically centered on the iron atom. researchgate.net The energy of this HOMO largely determines the ease of oxidation; a higher energy HOMO corresponds to an easier oxidation and thus a less positive redox potential.
The electron-withdrawing acetyl group in this compound lowers the energy of the d-orbitals of the iron center, including the HOMO. researchgate.netmdpi.com This stabilization of the HOMO means that more energy is required to remove an electron, resulting in a higher oxidation potential. Computational studies, such as those using density functional theory (DFT), have been employed to calculate the HOMO energies of ferrocene derivatives and have shown a good correlation between the calculated HOMO energy and the experimentally determined redox potentials. researchgate.net
Furthermore, the electronic communication between substituents on the cyclopentadienyl rings and the iron center is crucial. The π-system of the cyclopentadienyl rings facilitates the transmission of electronic effects from the substituent to the metal. In this compound, the carbonyl group is conjugated with the cyclopentadienyl ring, allowing for effective electronic communication through both inductive and resonance effects. This efficient communication is responsible for the significant shift in redox potential observed upon introduction of the acetyl group. Studies on various substituted ferrocenes have consistently demonstrated that the electronic nature of the substituent directly modulates the HOMO energy and, consequently, the redox potential of the molecule. mdpi.comresearchgate.netmdpi.com
Correlation with Hammett Sigma Constants
The electronic influence of substituents on the redox potential of the ferrocene/ferrocenium couple in derivatives of this compound can be quantitatively described using the Hammett equation. wikipedia.org This equation provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. wikipedia.org In the context of ferrocene electrochemistry, it relates the half-wave potential (E₁/₂) of a substituted ferrocene derivative to the Hammett sigma constant (σ) of the substituent.
The position of the substituent on the cyclopentadienyl ring or on an attached aromatic group significantly impacts the electron density at the iron center. Electron-donating groups (EDGs) increase the electron density at the iron atom, making the ferrocene easier to oxidize and thus shifting the redox potential to less positive values. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the iron center, making oxidation more difficult and shifting the redox potential to more positive values. d-nb.info
A study on ferrocenyl β-ketoamines, which are structural analogues of this compound, demonstrated a linear relationship between the formal potentials (E°') of the ferrocenyl oxidation and the Hammett constants of substituents on an attached aryl group. d-nb.info For instance, a substituent like methoxy (B1213986) (-OMe), which is an electron-donating group, increases the electron density at the ferrocenyl moiety, leading to an easier oxidation process compared to a compound with an electron-withdrawing cyano (-CN) group. d-nb.info
The relationship can be expressed as:
E₁/₂ (substituted) = E₁/₂ (unsubstituted) + ρσ
Where:
E₁/₂ (substituted) is the half-wave potential of the substituted ferrocene derivative.
E₁/₂ (unsubstituted) is the half-wave potential of the parent ferrocene compound.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. wikipedia.org
This correlation allows for the predictable tuning of the redox properties of ferrocenyl ketones for various applications.
Table 1: Effect of Substituents on the Redox Potential of Ferrocenyl Analogues This table is representative and compiled based on principles described in the cited literature.
| Substituent (R') on Aryl Group | Hammett Constant (σₚ) | Effect on Electron Density | Expected Shift in Oxidation Potential (E°') |
| -OMe (Methoxy) | -0.27 | Donating | Negative Shift (Easier to Oxidize) |
| -CH₃ (Methyl) | -0.17 | Donating | Negative Shift (Easier to Oxidize) |
| -H (Hydrogen) | 0.00 | Reference | No Shift |
| -F (Fluoro) | +0.06 | Withdrawing | Positive Shift (Harder to Oxidize) |
| -CN (Cyano) | +0.66 | Withdrawing | Positive Shift (Harder to Oxidize) |
Source: Data compiled from principles discussed in references wikipedia.orgd-nb.info.
LUMO-HOMO Gap Energies from Electrochemical Data
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties of a molecule that influence its chemical reactivity, optical properties, and electronic behavior. Cyclic voltammetry (CV) is a powerful electrochemical technique used to estimate these frontier molecular orbital energies. upb.ro
The HOMO energy level can be correlated with the onset potential of the first oxidation peak (E_ox), while the LUMO energy level can be related to the onset potential of the first reduction peak (E_red). researchgate.net The oxidation process involves removing an electron from the HOMO, and the reduction process involves adding an electron to the LUMO.
The empirical equations often used for this estimation are:
E_HOMO = -e [E_ox^onset vs Fc/Fc⁺ + 4.8] eV E_LUMO = -e [E_red^onset vs Fc/Fc⁺ + 4.8] eV
Where E_ox^onset and E_red^onset are the onset potentials for oxidation and reduction, respectively, measured relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard. upb.roresearchgate.net The value of 4.8 eV is the absolute energy level of the Fc/Fc⁺ reference electrode below the vacuum level.
The HOMO-LUMO energy gap (E_g), which is a crucial parameter for predicting the stability and reactivity of a molecule, can then be calculated from the difference between the HOMO and LUMO energy levels. wuxiapptec.com
E_g = E_LUMO - E_HOMO
Table 2: Representative Electrochemical Data and Estimated Frontier Orbital Energies This table is illustrative, based on the methodologies described in the cited literature.
| Compound | E_ox^onset (V) | E_red^onset (V) | E_HOMO (eV) | E_LUMO (eV) | E_g (eV) |
| Ferrocene | 0.00 | N/A | -4.80 | N/A | N/A |
| This compound Analogue 1 (with EDG) | -0.15 | -2.50 | -4.65 | -2.30 | 2.35 |
| This compound Analogue 2 (with EWG) | +0.25 | -2.10 | -5.05 | -2.70 | 2.35 |
Source: Data based on the principles and equations from references upb.roresearchgate.netnankai.edu.cn.
Electrochemical Applications (Excluding Biosensors)
The stable and reversible redox behavior of the ferrocene core makes ferrocenyl ketones and related derivatives highly valuable in various electrochemical applications beyond biosensing. nih.govgoogle.com
Ferrocenyl Ketones in Electroanalysis and Electrochemical Synthesis
In the field of electroanalysis , ferrocene and its derivatives serve as excellent electrochemical probes and mediators. bohrium.com Their well-defined and predictable redox potential allows them to be used as internal standards in cyclic voltammetry to calibrate potential measurements. wikipedia.org Ferrocene-modified electrodes are employed for the quantitative analysis of various substances. Although many applications are in biosensing, they are also used to detect environmental pollutants and other small molecules through the electrocatalytic oxidation or reduction of the target analyte at the modified electrode surface. bohrium.com
In electrochemical synthesis , ferrocene derivatives play a role both as reactants and as mediators. The Friedel-Crafts acylation of ferrocene to produce acetylferrocene (this compound) is a key synthetic step that introduces a functional handle for further elaboration. preprints.org This ketone can then be a precursor for a wide range of other ferrocene compounds. preprints.org More directly, electrochemical methods have been developed for forming new bonds. For example, an electrochemical C-P bond formation has been reported via a coupling reaction involving ferrocene and diphenylphosphine (B32561) oxide, providing an efficient route to phosphorylated ferrocenes. beilstein-journals.org Ferrocene can also act as an electron-transfer mediator in electrochemical reactions, enabling the selective generation of reactive intermediates, such as benzylic radicals, under controlled potential. wikipedia.org
Electrocatalytic Functions of Ferrocene Derivatives
The ability of ferrocene derivatives to act as redox mediators is central to their electrocatalytic functions . nih.gov By shuttling electrons between an electrode and a substrate, they can facilitate electrochemical reactions that would otherwise be kinetically slow, effectively lowering the overpotential required for the reaction. nih.gov This property is crucial for enhancing the efficiency and selectivity of various processes. nih.gov
Ferrocene-based catalysts are employed in a range of electrocatalytic applications, including energy-related systems and molecular machines. nih.gov For instance, pyridyl-substituted ferrocenes have been shown to electrocatalytically oxidize ammonia (B1221849). acs.org In this system, the ferrocene derivative facilitates the one-electron oxidation of ammonia at a significantly lower potential than is otherwise possible. The pyridine (B92270) substituent plays a key role by forming a hydrogen bond with the ammonia molecule, making it more electron-rich and easier to oxidize. acs.org This demonstrates how the molecular design of ferrocene derivatives, including those with ketone functionalities or other coordinating groups, can be tailored to create highly specific and efficient electrocatalysts. nih.gov
Theoretical and Computational Investigations
Quantum Chemical Calculation Methodologies
Computational chemistry provides a powerful lens for examining the molecular and electronic properties of ferrocenyl methyl ketone. A range of methods, from density functional theory to high-level ab initio calculations, has been utilized to model its behavior.
Density Functional Theory (DFT) has become a primary tool for investigating the ground-state properties of this compound and its derivatives. researchgate.netresearchgate.net DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For ferrocene-containing systems, hybrid functionals such as B3LYP and B3PW91 are commonly employed, often in conjunction with basis sets like 6-31G(d) or def2-TZVP, to provide a reliable description of their structure and electronics. researchgate.netpsu.eduresearchgate.net These methods have been successfully used to study the ground-state properties of a series of ferrocenyl hetaryl ketones, providing foundational data for understanding spectroscopic properties. researchgate.net DFT is also used to probe intramolecular interactions that dictate the conformational preferences of such molecules. researchgate.netnih.gov The choice of functional is crucial, as studies on related ferrocene (B1249389) systems have shown that functionals like PBE0 and OPBE can accurately reproduce experimental energy gaps. zenodo.org
To understand the electronic absorption spectra and the nature of excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely applied method. researchgate.netpsu.edu This approach is used to model the electronic transitions, such as the characteristic d-d transitions and metal-to-ligand charge transfer (MLCT) bands observed in ferrocenyl compounds. researchgate.netpsu.eduacs.org For ferrocenyl ynones, TD-DFT calculations have revealed that the lower energy bands in their electronic absorption spectra have a significant MLCT character. psu.edu In studies of ferrocene-based molecular diodes and other derivatives, TD-DFT has been essential for computing UV-vis spectra and examining photoinduced electronic transitions. mdpi.comacs.org While highly effective, the accuracy of TD-DFT can be functional-dependent; for instance, in ferrocene itself, functionals like TDB3LYP can predict the UV-vis spectrum with quantitative accuracy, whereas others may introduce spurious charge-transfer states. researchgate.net
For systems with complex electronic structures, such as organometallic compounds where electron correlation is significant, more advanced ab initio and multireference methods are sometimes necessary. researchgate.netnih.gov While computationally more demanding, methods like Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) can provide a more accurate description of excited states and systems with multireference character. zenodo.orgnih.gov For ferrocenyl hetaryl ketones, a broad range of theoretical methods, including multiconfigurational and multireference ab initio approaches, have been used to model their excited-state properties, serving as a benchmark for TD-DFT results. researchgate.net These higher-level methods are particularly important for accurately describing the ligand field splitting and potential energy surfaces of excited states in transition metal complexes. zenodo.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Electronic Structure and Conformation Analysis
The interplay between the electron-rich ferrocenyl group and the electron-withdrawing acetyl substituent governs the electronic landscape and conformational behavior of this compound.
The electronic structure of this compound is characterized by the interaction between the d-orbitals of the iron atom and the π-systems of the cyclopentadienyl (B1206354) (Cp) rings and the acetyl group. The iron center in ferrocene is in the +2 oxidation state, with each Cp ring formally being an anion, creating a stable 18-electron complex. wikipedia.org The introduction of an electron-withdrawing acetyl group perturbs this electronic structure. It lowers the energy of the molecular orbitals and increases the redox potential compared to unsubstituted ferrocene. wikipedia.org
DFT calculations are used to quantify the distribution of atomic charges. Natural Population Analysis (NPA) can reveal how charge is distributed among the iron, carbon, and hydrogen atoms. researchgate.net The carbonyl group withdraws electron density from the attached cyclopentadienyl ring, which in turn influences the charge on the iron center. The highest occupied molecular orbitals (HOMOs) in ferrocene derivatives are typically metal-centered (d-orbitals), while the lowest unoccupied molecular orbital (LUMO) is often localized on the ligand, especially with electron-withdrawing substituents. psu.edumdpi.com This separation gives rise to the prominent metal-to-ligand charge transfer (MLCT) character in the electronic transitions. psu.edu
Table 1: Selected Calculated Bond Lengths for Ferrocene (Eclipsed, D5h) This table provides reference bond lengths for the parent ferrocene molecule, calculated using DFT, which serve as a baseline for understanding the structural changes upon substitution.
| Bond | B3LYP/6-31+G* (Å) |
|---|---|
| Fe-C | 2.08 |
| C-C | 1.42 |
| C-H | 1.07 |
Data sourced from reference researchgate.net.
The conformational flexibility of this compound primarily involves rotation around the single bond connecting the acetyl group to the cyclopentadienyl ring. Computational studies on related ferrocenyl ketones and thioketones have explored the potential energy surface associated with this rotation. researchgate.net The orientation of the acetyl group relative to the Cp ring is determined by a balance of steric hindrance and subtle intramolecular interactions, such as weak hydrogen bonds. researchgate.netirb.hr
For related ferrocenyl hetaryl thioketones, DFT calculations at the B3LYP level have been used to explore the conformational space and identify the most stable conformers. researchgate.net The stability of different conformers is explained by analyzing intramolecular interactions using methods like Natural Bond Orbital (NBO) analysis and the Atoms in Molecules (AIM) theory. researchgate.net These analyses can identify stabilizing interactions, such as π → π* conjugation between the carbonyl group and the Cp ring, and weak C-H···O hydrogen bonds. researchgate.net In diferrocenyl thioketone, quantum-chemical analyses have been crucial in deducing the intramolecular interactions that govern its conformational behavior. nih.govresearchgate.netmdpi.com While crystal packing forces can influence the solid-state structure, the fundamental conformational preferences are dictated by these intramolecular forces. nih.govresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Ferrocene |
| Ferrocenyl hetaryl ketones |
| Ferrocenyl ynones |
| Diferrocenyl thioketone |
| Ferrocenium (B1229745) |
| Acetyl chloride |
| Ferrocenecarboxamide |
| Ferrocenecarbonyl chloride |
| Ferrocene-1,1'-(dicarbonyl chloride) |
| N-acetylferrocenecarboxamide |
| N-methylferrocenecarboxamide |
| Lawesson's reagent |
Elucidation of Electronic Structure and Charge Distribution
Spectroscopic Property Simulations and Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in simulating the spectroscopic properties of this compound and related compounds. researchgate.netnih.govresearchgate.net These simulations provide a detailed understanding of the relationship between the molecule's structure and its spectral features.
Simulated NMR Spectra (¹H, ¹³C, ¹⁷O Chemical Shifts)
Computational methods allow for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which are highly sensitive to the electronic environment of the nuclei. nmrdb.org For this compound, DFT calculations can simulate the ¹H, ¹³C, and ¹⁷O NMR spectra.
Simulations of the ¹H NMR spectrum of acetylferrocene (B1663952), a synonym for this compound, show distinct signals for the protons on the unsubstituted and substituted cyclopentadienyl (Cp) rings, as well as the methyl protons. magritek.com The protons of the unsubstituted Cp ring typically appear as a singlet, while the protons on the substituted ring show more complex splitting patterns due to their different chemical environments. magritek.com The methyl group protons also present a characteristic singlet. magritek.com
Calculations of ¹³C NMR spectra are particularly valuable for probing the electronic structure of the carbonyl group and the ferrocenyl moiety. Theoretical studies on ferrocenyl hetaryl ketones have shown that the ¹³C chemical shifts of the carbonyl group are influenced by the geometric twist of the rings and the extent of π-bond conjugation. researchgate.netnih.govresearchgate.net Similarly, ¹⁷O NMR chemical shift calculations, though less common, provide direct insight into the electronic environment of the carbonyl oxygen. The shielding constants for both ¹³C and ¹⁷O can be analyzed in terms of their diamagnetic and paramagnetic contributions, offering a deeper understanding of the electronic effects at play. researchgate.netnih.govresearchgate.net
A comparison of experimental and computationally predicted ¹H-NMR chemical shifts for a ferrocenyl caffeine (B1668208) derivative showed good agreement, validating the accuracy of the theoretical models used. orientjchem.org
Table 1: Simulated vs. Experimental ¹H NMR Chemical Shifts for Acetylferrocene
| Protons | Experimental Chemical Shift (ppm) in CDCl₃ | Notes |
|---|---|---|
| Unsubstituted Cp ring (5H) | 4.19 (singlet) | Shows five equivalent protons. |
| Substituted Cp ring (4H) | 4.49 and 4.77 (multiplets) | Appears as a second-order AA'BB' system. |
| Acetyl methyl group (3H) | 2.39 (singlet) | Corresponds to the methyl protons. |
Data sourced from experimental observations. magritek.com
Simulated Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectra
Theoretical simulations are also extensively used to predict and interpret the vibrational (IR) and electronic (UV-Vis) spectra of this compound.
Infrared (IR) Spectra: The vibrational frequencies in the IR spectrum can be calculated using DFT methods. These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule. For ferrocenyl ketones, a key focus is the vibrational frequency of the carbonyl (C=O) bond, which is sensitive to the electronic effects of the attached ferrocenyl group. researchgate.netnih.govresearchgate.net Theoretical studies have connected the pattern in the carbonyl bond's vibrational frequency to changes in its bond length and bond order. researchgate.netnih.govresearchgate.net The application of scaling factors to the calculated frequencies is a common practice to improve the agreement with experimental data. nih.gov
Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) is the primary tool for simulating UV-Vis absorption spectra, which arise from electronic transitions between molecular orbitals. rsc.org For ferrocenyl ketones, the electronic absorption spectra are typically characterized by low-intensity d → π* transitions in the visible region and a dominant, high-intensity π → π* transition in the UV region. researchgate.netnih.govresearchgate.net The choice of the functional and basis set in TD-DFT calculations is crucial for obtaining accurate predictions of the absorption wavelengths and intensities. researchgate.netresearchgate.net Studies on ferrocene derivatives have shown that strong absorption below 300 nm is a typical feature. researchgate.net
Correlation of Theoretical Spectroscopic Data with Experimental Observations
A critical aspect of computational spectroscopy is the correlation of simulated data with experimental measurements. This comparison serves to validate the theoretical methods and provides a more robust interpretation of the experimental spectra.
For ferrocenyl hetaryl ketones, quantum chemical calculations have successfully elucidated structure-property relationships by comparing simulated NMR, IR, and UV-Vis spectra with experimental results. researchgate.netnih.govresearchgate.net The patterns observed in the experimental ¹³C and ¹⁷O chemical shifts of the carbonyl group, for instance, have been explained by theoretical models that consider the geometric and electronic parameters of the molecules. researchgate.netnih.gov Similarly, the vibrational frequency of the carbonyl bond in the IR spectrum and the electronic transitions in the UV-Vis spectrum show good correlation between theoretical predictions and experimental data. researchgate.netnih.govresearchgate.net
In a study on ferrocenyl imidazole (B134444) derivatives, DFT calculations using the B3LYP/6-311+G(d) basis set were performed, and the calculated HOMO-LUMO band gap energies correlated well with those obtained from electrochemical and spectroscopic data. nih.gov Likewise, for a novel ferrocenyl caffeine derivative, the experimental and theoretical data from DFT calculations showed good agreement, confirming the structural and electronic properties of the synthesized compound. orientjchem.org The analysis of ferrocene's IR spectra in different solvents also highlights the power of combining theoretical calculations with experimental measurements to understand conformational dynamics. unimelb.edu.au
Mechanistic Insights from Computational Studies
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those involving this compound. DFT calculations can be used to map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds.
Exploration of Reaction Pathways and Transition States
Computational studies have been employed to explore the reaction mechanisms of various transformations involving ferrocene derivatives. For example, in the context of C-H activation reactions catalyzed by first-row transition metals, DFT calculations have been used to map out the reaction profiles on different spin states. acs.org These studies identify the key intermediates and transition states along the reaction coordinate.
For the isomerization of ferrocenyl phosphinites to phosphine (B1218219) oxides, DFT calculations suggested that the reaction proceeds through a cyclic transition state. doi.org The stabilization of a positive charge on the α-carbon by the d-electrons of the iron atom was identified as a key factor. doi.org Similarly, in the study of [3+2] cycloaddition reactions of thioketones, computational methods have been used to investigate different reaction pathways and determine whether the mechanism is concerted or stepwise. researchgate.net The exploration of these pathways often involves locating the transition state structures that connect reactants to products.
The study of molecular rearrangements, a common feature in ferrocene chemistry, heavily relies on computational exploration of potential energy surfaces to delineate the complex series of steps involved, such as hydride shifts and ring openings. mdpi.com
Analysis of Activation Barriers and Rate-Determining Steps
A crucial output of mechanistic computational studies is the calculation of activation barriers (activation energies), which determine the rate of a chemical reaction. The highest energy barrier along a reaction pathway corresponds to the rate-determining step.
In a study of an Sₙ2-like reaction, the calculated activation barrier (ΔG‡) of 107.9 kJ/mol was in good agreement with the experimental value of 102.7 kJ/mol, validating the proposed reaction mechanism. researchgate.net The analysis of activation barriers is fundamental in understanding reaction selectivity and kinetics. For instance, in low-valent iron-catalyzed C-H activation, DFT calculations revealed that the reaction proceeds via a two-state reactivity scenario, where different spin states have different activation barriers for the C-H activation step. acs.org
Computational studies on the retro-phospha-Brook rearrangement of ferrocenyl phosphinites provided insight into the reaction mechanisms and the relative stabilities of isomers by calculating the energies of intermediates and transition states. doi.org Furthermore, in the context of electrochemical reactions, computational methods have been developed to calculate the activation energies for redox processes, such as the Fc⁰/Fc⁺ couple, which is a standard reference in electrochemistry. acs.org These calculations help in understanding the kinetics of electron transfer reactions. acs.org
Supramolecular Chemistry Involving Ferrocenyl Ketone Derivatives
Ferrocene (B1249389) as a Building Block in Supramolecular Assemblies
Ferrocene's distinct attributes, such as its defined shape, size, hydrophobicity, and crucial redox activity, establish it as a valuable component in the construction of diverse supramolecular architectures. rsc.orgnitrkl.ac.in These features allow for its incorporation into larger systems like supramolecular polymers and metal-organic frameworks, where the ferrocene unit plays a direct and defined role in the assembly's formation and function. rsc.orgrsc.org The "molecular ball-bearing" property, arising from the rotational freedom of its two cyclopentadienyl (B1206354) (Cp) rings, combined with its rigid sandwich structure, enables ferrocene to facilitate optimal conformations for robust intermolecular interactions. researchgate.netnitrkl.ac.in This has led to its use in an array of assemblies, including smart molecular receptors and complex metal-organic structures. rsc.org
The molecular dimensions and hydrophobic nature of the ferrocene core make it an ideal guest for various macrocyclic host molecules, leading to the formation of stable host-guest inclusion complexes. rsc.orgrsc.org This principle is central to the supramolecular chemistry of ferrocenyl derivatives. For instance, ferrocenyl methyl ketone, also known as acetylferrocene (B1663952), readily forms 1:1 inclusion complexes with hosts like β-cyclodextrin (β-CD). psu.edu The hydrophobic ferrocene moiety is encapsulated within the nonpolar cavity of the cyclodextrin (B1172386) in an aqueous solution. psu.edunankai.edu.cn
This complexation can be controlled and utilized in chemical reactions. Research has shown that the reduction of acetylferrocene to 1-ferrocenylethanol using sodium borohydride (B1222165) can achieve significant enantioselectivity when carried out within a β-CD inclusion complex. psu.edu The chiral environment of the host molecule directs the approach of the reducing agent, leading to a preferred stereoisomer. Molecular modeling suggests that hydrogen bonds between the ketone's carbonyl group and the secondary hydroxyl groups of the β-CD contribute to this stereochemical control. psu.edu The stability and thermodynamics of these host-guest systems are influenced by factors such as electrostatic interactions, particularly when charged cyclodextrin derivatives are used. nankai.edu.cn
Table 1: Asymmetric Reduction of Ferrocenyl Ketones in a β-Cyclodextrin Host
| Ketone Guest | Product | Yield (%) | Enantiomeric Excess (e.e. %) |
|---|---|---|---|
| Acetylferrocene | 1-Ferrocenylethanol | 81 | 50 |
| Benzoylferrocene | Ferrocenylphenylmethanol | 75 | 16 |
Data sourced from a study on asymmetric induction from β-cyclodextrin. The reaction was performed with an aqueous suspension of the inclusion complex and sodium borohydride in the presence of saturated sodium chloride. psu.edu
Design Principles for Smart Molecular Receptors
Ferrocene's reversible electrochemistry is a cornerstone for the design of "smart" molecular receptors that can signal the presence of a bound guest molecule. rsc.orgpreprints.orgmdpi.com The fundamental design involves covalently linking a ferrocene unit, which acts as a redox-active reporter, to a host moiety designed to bind a specific guest, such as a metal cation. mdpi.com
The key principle is that the guest binding event perturbs the electronic environment of the ferrocene unit, causing a detectable shift in its redox potential. preprints.orgmdpi.com When the guest is bound by the receptor portion of the molecule, the ease with which the iron center in the ferrocene is oxidized to ferrocenium (B1229745) (Fe³⁺) changes. This change can be readily measured using electrochemical techniques like cyclic voltammetry. nih.gov Ferrocene can either serve purely as the signaling group or as a structural scaffold that helps define the guest binding site's topology. mdpi.com This dual-functionality allows for the creation of highly selective and sensitive electrochemical sensors for various analytes. mdpi.com For example, ferrocene-based receptors incorporating crown ethers are effective at detecting alkali and alkaline earth metal ions. mdpi.com
Engineering of Intricate Metal-Organic Assemblies
The synthetic accessibility and defined stereochemistry of ferrocene derivatives make them excellent components for engineering complex metal-organic assemblies and coordination polymers. rsc.orgrsc.orgnih.gov Ligands incorporating ferrocenyl ketone motifs can be used to direct the assembly of predictable and functional multi-metallic structures.
For example, the reaction of this compound oxime with platinum complexes yields cycloplatinated products where the ferrocene unit is integrated into a metallacycle. psu.edu Such reactions demonstrate how the ferrocene moiety can be used as a scaffold to create rigid, well-defined organometallic architectures. nih.govpsu.edu Furthermore, ferrocene-bridged bis(pyrazole) ligands have been shown to form dimeric, poly(heteronuclear) complexes that can encapsulate guest molecules like toluene (B28343) within a cavity formed by the assembly. acs.org The structure of these assemblies is dictated by the length of the linker connecting the ferrocene to the coordinating groups and the steric and electronic properties of the ligand itself. acs.org The predictable coordination geometry and the electrochemical properties of the ferrocene unit are key to the construction of these functional materials. nih.govacs.org
Self-Assembly Mechanisms and Non-Covalent Interactions
The spontaneous organization of molecules into ordered structures, or self-assembly, is driven by a variety of non-covalent interactions. In ferrocenyl ketone derivatives, these interactions govern the formation of higher-order supramolecular structures. cambridge.orgresearchgate.net The process can be initiated by host-guest interactions, as seen in the assembly of ferrocene-decorated polymers with cyclodextrins, which form nanoparticles in aqueous solutions. cambridge.org These assemblies are held together by a combination of forces, with the specific architecture depending on the molecular design. nitrkl.ac.in
The stability and structure of supramolecular assemblies derived from ferrocenyl ketones are underpinned by a combination of specific non-covalent forces.
Hydrogen Bonding: This is a crucial directional interaction in many ferrocene-based systems. researchgate.netnitrkl.ac.in In derivatives containing amide or hydroxyl groups, hydrogen bonds can direct the formation of tapes, sheets, or more complex 3D networks. nitrkl.ac.inmdpi.com In the context of ferrocenyl ketones, the carbonyl oxygen can act as a hydrogen bond acceptor. psu.edu For instance, in ferrocenyl tosyl hydrazones, which are derived from ferrocenyl ketones, strong intramolecular NH···Fe hydrogen bonds are observed, demonstrating the ability of the ferrocene iron center itself to participate in hydrogen bonding. acs.org
Pi-Pi Stacking: While the electron-rich cyclopentadienyl rings of ferrocene itself are not typically prone to strong π-π stacking, appropriate substitution can engineer this interaction. nitrkl.ac.inresearchgate.net In derivatives containing aromatic groups, such as N-(ferrocenylmethyl)pentafluorobenzenecarboxamide, impressive one-dimensional columnar structures are formed, driven by cooperative π-stacking between the electron-rich ferrocenyl groups and the electron-deficient fluorinated phenyl rings. mdpi.com This interaction is a powerful tool for controlling the solid-state packing of ferrocene-containing molecules. mdpi.comresearchgate.net
Metallophilic Interactions: These are weak, attractive interactions between closed-shell metal centers. While less common in iron-only ferrocene systems, they become significant in polynuclear complexes containing ferrocene derivatives and other metals like gold, copper, or mercury. nih.govnih.gov For example, heteronuclear complexes synthesized from ethynylferrocene (B1143415) and coinage metals exhibit metallophilic interactions that influence their structure and electrochemical properties. nih.gov Similarly, studies on permercurated ferrocene reveal a network of Hg···Hg interactions. nih.govd-nb.info
Table 2: Key Non-Covalent Interactions in Ferrocene Derivative Assemblies
| Interaction Type | Description | Example System | Reference |
|---|---|---|---|
| Hydrogen Bonding | Intramolecular NH···Fe bond | Diferrocenyl tosyl hydrazone | acs.org |
| Pi-Pi Stacking | 1D stacking of ferrocenyl and pentafluorophenyl rings | N-(ferrocenylmethyl)pentafluorobenzenecarboxamide | mdpi.com |
| Metallophilic Interactions | Interactions between coinage metal atoms | Ferrocene-functionalized copper alkyne complexes | nih.gov |
Redox-Responsive Supramolecular Architectures
Perhaps the most exploited feature of ferrocene in supramolecular chemistry is its clean, reversible one-electron oxidation from the neutral ferrocene (Fc) state to the cationic ferrocenium (Fc⁺) state. researchgate.net This redox process triggers significant changes in the molecule's properties, including its color, solubility, and, crucially, its ability to participate in non-covalent interactions. This switching capability is the basis for creating redox-responsive "smart" materials. rsc.orgrsc.org
The host-guest interaction between ferrocene and cyclodextrin is a classic example of a redox-controllable system. The neutral ferrocene molecule binds strongly within the hydrophobic cavity of β-CD. rsc.orgrsc.org However, upon oxidation to the hydrophilic ferrocenium cation, it is expelled from the cavity. cambridge.orgrsc.org This reversible association/dissociation can be controlled electrochemically or with chemical oxidants and reductants. cambridge.orgrsc.org This principle has been used to build supramolecular polymers that can be assembled and disassembled on command, leading to materials with tunable properties like self-healing nanofibers and redox-controlled drug delivery systems. cambridge.orgrsc.orgmdpi.com The integration of the ferrocenyl ketone moiety into such systems allows for the creation of sophisticated architectures whose structural integrity is directly coupled to the redox state of the iron center. cambridge.org
Catalytic Applications of Ferrocenyl Ketones and Their Derivatives Excluding Biological/medical
Asymmetric Catalysis
The development of chiral ferrocenyl ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and material science. chimia.chmdpi.com
Asymmetric transfer hydrogenation (ATH) of ketones to produce chiral alcohols is a key transformation where ferrocenyl derivatives have demonstrated remarkable success. scirp.org Ferrocene-based chiral ligands are instrumental in forming active complexes with transition metals like ruthenium, iridium, and manganese. scirp.orgbohrium.com These complexes facilitate the stereoselective transfer of hydrogen from a hydrogen donor to a prochiral ketone.
Researchers have developed and screened various chiral ferrocenyl ligands, often synthesized from acetyl ferrocene (B1249389). For instance, a study utilized four such ligands in the ruthenium(II)-catalyzed ATH of acetophenone, using a formic acid/triethylamine (HCOOH/Et3N) azeotrope as the hydrogen source. scirp.org Among the tested ligands, (RC, SFc)-1-(Diphenylphosphino)-2-[1-N-(3-methylpyridin-2-ylmethyl) ethyl] ferrocene (L1) proved effective. scirp.org When coordinated with either ruthenium or iridium, this ligand catalyzed the asymmetric reduction of various aromatic ketones, achieving enantiomeric excesses (ee) of up to 86%. scirp.org
The choice of metal and hydrogen source is critical. While isopropanol (B130326) is a common hydrogen donor, formic acid is noted for its potential to achieve irreversible kinetic enantioselectivity. scirp.org Manganese-based catalysts have also gained attention. A chiral PNN pincer ligand derived from ferrocene, when complexed with manganese(I), has been effectively used in the ATH of a wide range of ketones, yielding product alcohols with excellent enantioselectivities (up to >99% ee) and high turnover numbers (TONs). bohrium.combohrium.com
Detailed findings from studies on asymmetric transfer hydrogenation are summarized below:
Table 1: Performance of Chiral Ferrocenyl Ligands in Asymmetric Transfer Hydrogenation of Ketones To view the full table, scroll to the right.
| Catalyst System (Ligand + Metal) | Ketone Substrate | Hydrogen Source | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| (RC, SFc)-1-(Diphenylphosphino)-2-[1-N-(3-methylpyridin-2-ylmethyl) ethyl] ferrocene + Ru(II) | Acetophenone | HCOOH/Et3N | Moderate | 83% | scirp.org |
| (RC, SFc)-1-(Diphenylphosphino)-2-[1-N-(3-methylpyridin-2-ylmethyl) ethyl] ferrocene + Ir | Aromatic Ketones | HCOOH/Et3N | - | up to 86% | scirp.org |
| (RC, SP)-1-(2-diphenylphosphino)ferrocenylethylamine N-substituted with a (RC)-5,6,7,8-tetrahydroquinolinyl group + Mn(I) | Propiophenone-type substrates | Isopropanol | High | up to 99% | bohrium.com |
| Ferrocenyl P,P,N,N,O-ligand + Ru | Simple Ketones | H₂ | up to 99% | 96% | rsc.org |
| Planar chiral P,N-bidentate ferrocenyl ligand + RuCl₂(PPh₃)₃ | Acetophenone | Isopropanol | 20% | >99% | mdpi.com |
| Ionic-tagged (S,Rp)-ferrocene-oxazoline phosphine (B1218219) ligand + Ru | Aromatic Ketones | H₂ | up to 99% | up to 99.7% | mdpi.com |
Beyond ATH, ferrocenyl methyl ketone derivatives are integral to a broader range of enantioselective organic syntheses. Their applications span from C-C bond-forming reactions to the synthesis of complex chiral molecules. mdpi.comresearchgate.net
One notable application is in organocatalytic Mannich reactions. The imines of ferrocenecarbaldehyde react with ketones like acetone, catalyzed by simple amino acids, to produce β-arylamino-β-ferrocenylketones in high yields and with enantioselectivities up to 99% ee. researchgate.net Similarly, chiral ferrocenylseleno groups, which can be derived from ferrocene precursors, act as effective chiral auxiliaries. oup.com The diastereoselective reduction of ketones featuring a chiral (ferrocenylseleno)methyl group at the alpha position can achieve up to >99% diastereomeric excess (de). oup.com
Chiral oxazoline (B21484) ferrocene ligands, synthesized from ferrocene compounds, have been used to generate palladium complexes in situ. mdpi.com These complexes are effective catalysts for asymmetric allylic substitution reactions, yielding alkylation products in nearly quantitative yields and with high enantioselectivity. mdpi.com Furthermore, manganese-catalyzed asymmetric hydrogenation of N-sulfonyl imines using finely-tuned chiral ferrocenyl P,N,N-ligands provides access to a variety of N-sulfonyl amines with good to high enantioselectivity. acs.org
Chiral Ferrocenyl Ligands in Asymmetric Transfer Hydrogenation of Ketones
Carbon-Carbon Cross-Coupling Reactions
Cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds, and ferrocenyl ligands play a crucial role in enhancing the efficiency and scope of these transformations. researchgate.netmdpi.com The well-known 1,1'-bis(diphenylphosphino)ferrocene (dppf) is a benchmark ligand in this field, but newer derivatives originating from acetyl ferrocene are continuously being developed. researchgate.netmdpi.com
Ferrocenylimine ligands, prepared through the Schiff base condensation of acetyl ferrocene, have been successfully used to stabilize palladium(II) ions. researchgate.netmdpi.com The resulting complexes serve as effective pre-catalysts for Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. researchgate.netmdpi.comresearchgate.net These reactions are vital for synthesizing polymers, agrochemicals, and pharmaceuticals. uj.ac.za
In one study, several ferrocenylimine ligands (monodentate N and P donors, and bidentate N^N and N^P chelators) were synthesized and complexed with palladium. researchgate.net The resulting complexes were tested as catalysts, with the ferrocenyl(2-diphenylphosphine)imino and ferrocenyl-methyl hydrazone palladium(II) complexes showing the best activities, achieving turnover numbers (TONs) up to 201. researchgate.netmdpi.com These catalysts demonstrated moderate activity for the Mizoroki-Heck reaction with various substituted olefins and aryl halides. researchgate.netresearchgate.net
Table 2: Application of Ferrocenylimine Palladium(II) Complexes in C-C Cross-Coupling To view the full table, scroll to the right.
| Catalyst | Reaction Type | Substrates | Key Finding | Reference |
|---|---|---|---|---|
| Ferrocenyl(2-diphenylphosphine)imino Palladium(II) Complex (C2) | Mizoroki-Heck & Suzuki-Miyaura | Aryl halides, olefins, arylboronic acids | High activity, suitable catalyst precursor | researchgate.netmdpi.com |
| Ferrocenyl-methyl hydrazone Palladium(II) Complex (C3) | Mizoroki-Heck & Suzuki-Miyaura | Aryl halides, olefins, arylboronic acids | High activity with TONs up to 201 | researchgate.netmdpi.com |
| Ferrocenyl N^P chelating Palladium(II) complexes | Mizoroki-Heck & Suzuki-Miyaura | Aryl halides, olefins, arylboronic acids | Showed the best activity among those tested | uj.ac.za |
Decarboxylative cross-coupling has emerged as a powerful method that uses readily available carboxylic acids as coupling partners, releasing CO₂ as the only byproduct. This strategy avoids the need for pre-prepared, often sensitive, organometallic reagents. Given that ferrocene is an iron-containing compound, it is conceptually linked to the increasing use of inexpensive and non-toxic iron salts in catalysis. researchgate.netnih.gov
Recent strategies have employed a dual-catalyst system of iron and nickel for the decarboxylative cross-coupling of carboxylic acids with aryl halides. researchgate.netnih.govresearchgate.net In these metallaphotoredox systems, an iron(III) salt is proposed to activate the carboxylic acid upon irradiation with light, leading to decarboxylation and the formation of a radical species. researchgate.netnih.gov This radical then engages in a nickel-catalyzed cycle to form the C(sp²)-C(sp³) bond. researchgate.netresearchgate.net While specific examples using this compound derivatives are not prominent, the use of ferrocene itself as a catalyst for decarboxylative cross-coupling has been reported, highlighting the potential of its derivatives in this area. nih.gov
Palladium-Catalyzed Mizoroki-Heck and Suzuki-Miyaura Reactions
C-H Functionalization Catalysis
Direct C-H functionalization is a highly atom-economical strategy for modifying complex molecules, and ferrocene derivatives have become important subjects and catalysts in this field. researchgate.net The direct activation of C-H bonds on the ferrocene core or on substrates catalyzed by ferrocenyl complexes offers efficient pathways to novel structures.
Palladium-catalyzed enantioselective C(sp²)-H activation of ferrocenyl ketones has been achieved using L-tert-leucine as an inexpensive, transient chiral directing group, providing rapid access to functionalized ferrocene scaffolds. researchgate.netnih.gov In another example, rhodium(I) catalysis enabled the enantioselective C-H arylation of ferrocene formaldehydes, which are closely related to ketone derivatives. nih.gov
The ferrocenyl group can also influence reactions on other parts of a molecule. For instance, in the ruthenium-catalyzed alkenylation of ferrocenyl phenyl ketone, the reaction selectively occurred at the ortho position of the phenyl ring, demonstrating a strong directing or influencing effect from the ferrocenyl moiety. mdpi.com More advanced strategies have even enabled the challenging distal C-H functionalization of ferrocene derivatives. A cooperative palladium/norbornene catalytic system was used for the regio- and stereoselective arylation of ferrocenylmethylamine at the otherwise inaccessible 3-position of the ferrocene ring. chemrxiv.org
Ruthenium-Catalyzed Alkenylation of Ferrocenyl Ketones
The direct functionalization of the stable ferrocene core presents a significant challenge in synthetic chemistry. acs.org However, ruthenium(II) catalysts have emerged as effective tools for the C–H bond activation and subsequent alkenylation of ferrocenyl ketones. acs.org
The alkenylation of ferrocenyl alkyl ketones, such as this compound, is achieved using a catalytic system composed of [RuCl2(p-cymene)]2 and silver hexafluoroantimonate (AgSbF6). figshare.comenseignementsup-recherche.gouv.fr This reaction typically requires the presence of copper(II) acetate (B1210297) monohydrate (Cu(OAc)2·H2O) as an oxidant and is conducted under aerobic conditions at temperatures ranging from 80–110 °C. acs.orgfigshare.com The process proceeds via a ferrocene C–H bond activation, leading to the formation of 1,2-disubstituted ferrocene derivatives in moderate yields. figshare.com
In a specific example, the reaction of this compound with an excess of ethyl acrylate (B77674) (4 equivalents) in the presence of the [RuCl2(p-cymene)]2 catalyst precursor (8 mol %) in dichloroethane was investigated. acs.org This ruthenium-catalyzed oxidative C–H bond alkenylation in water has been shown to be an expedient method for synthesizing annulated lactones. mdpi.com
Interestingly, the nature of the ketone's second substituent significantly influences the reaction conditions. The alkenylation of ferrocenyl phenyl ketone, for instance, occurs at room temperature and can produce quantitative yields of the phenyl monoalkenylated product. figshare.com This demonstrates the profound influence of the ferrocenyl group on the functionalization of arene C–H bonds under much milder conditions than those required for similar aryl alkyl ketones. acs.orgfigshare.com
Table 1: Ruthenium-Catalyzed Alkenylation of Ferrocenyl Ketones
| Ferrocene Substrate | Alkene | Catalytic System | Oxidant | Conditions | Product | Yield |
| This compound | Ethyl acrylate | [RuCl2(p-cymene)]2/AgSbF6 | Cu(OAc)2·H2O | 80–110 °C, aerobic | 1-(1-Ferrocenyl)-4-ethoxy-4-oxobut-1-en-2-ylium | Moderate acs.orgfigshare.com |
| Ferrocenyl phenyl ketone | Methyl acrylate | [RuCl2(p-cymene)]2/AgSbF6 | Cu(OAc)2·H2O | Room Temp, 18-30 h | Phenyl monoalkenylated product | Quantitative figshare.com |
Other Selective C-H Activation Transformations
Beyond alkenylation, derivatives of ferrocenyl ketones are substrates in other selective C-H activation reactions, often utilizing different transition metal catalysts. While direct C-H activation adjacent to a directing group is well-established, functionalizing more remote positions has been a more recent development. rsc.org
Palladium/norbornene cooperative catalysis has enabled the regio- and stereoselective distal C-H functionalization of ferrocenylmethylamine, a derivative of this compound. chemrxiv.org This Catellani-type reaction allows the arylation of the ferrocene core at the otherwise difficult-to-access 3-position, yielding ferrocene-1,3-derivatives. chemrxiv.org The process involves a sequence of proximal C-H palladation directed by the amine group, followed by migratory insertion of norbornene, which relays the palladium catalyst to the distal C-H bond. chemrxiv.org
Ruthenium(II) complexes have also been used for the arylation of 2-pyridyl aryl ketones, where the ketone acts as a directing group. mdpi.com For instance, employing [RuCl2(p-cymene)]2 with a base like potassium carbonate (K2CO3) and an additive can lead to selective mono- or diarylated products. mdpi.com The carboxylate-assisted C-H bond functionalization with ruthenium(II)-catalysts is a particularly well-studied area. mdpi.com These methods highlight the versatility of the ketone group in directing C-H activation towards various C-C bond formations. mdpi.comnih.gov
Lewis Acid Catalysis Employing Ferrocenium (B1229745) Cations
The oxidation of ferrocene and its derivatives, including acetylferrocene (B1663952) (this compound), generates the corresponding ferrocenium cation. nih.govmdpi.com This oxidized species, Fc+, can function as a mild Lewis acid, a property that has been harnessed in various catalytic applications. nih.govthieme-connect.com The Lewis acidity can be fine-tuned by substituents on the cyclopentadienyl (B1206354) rings; for example, the electron-withdrawing acetyl group in acetylferrocene results in a higher oxidation potential compared to unsubstituted ferrocene, thereby modifying its electronic properties and Lewis acidity. nih.gov
Ferrocenium salts, such as ferrocenium hexafluorophosphate (B91526) or ferrocenium tetrafluoroborate (B81430), have been shown to catalyze several organic transformations by acting as Lewis acids. thieme-connect.com Their function is typically to polarize carbonyl functionalities in the substrates. thieme-connect.com
Examples of such catalyzed reactions include:
The Strecker Reaction: Small amounts of ferrocenium hexafluorophosphate can accelerate the reaction between ketones, aromatic amines, and trimethylsilyl (B98337) cyanide to produce amino nitriles in high yields. thieme-connect.com
Aminolysis of Epoxides: Ferrocenium salts serve as effective Lewis acid catalysts for the ring-opening of epoxides with amines. thieme-connect.com
Alcoholysis of Epoxides: The ring-opening of epoxides with alcohols can also be catalyzed by ferrocenium salts, with ferrocenium tetrafluoroborate proving to be a highly efficient catalyst for this transformation. thieme-connect.com
A significant challenge in using ferrocenium cations is their potential for decomposition in solution, which can limit catalytic efficiency. nih.govthieme-connect.com However, their ability to be tuned electronically and act as both Lewis acids and electron mediators makes them highly attractive for catalysis. nih.gov
Heterogeneous and Supported Catalysis
To overcome challenges like catalyst separation and recycling, ferrocene derivatives can be immobilized on solid supports. This approach combines the unique catalytic properties of ferrocene with the practical advantages of heterogeneous catalysis.
A notable example of a supported catalyst is ferrocene anchored on activated carbon (FC/AC). nih.govrsc.org This heterogeneous catalyst is prepared by mixing ferrocene with a dispersion of activated carbon, followed by evaporation of the solvent and drying. nih.gov A series of catalysts with varying ferrocene content (from 5 to 20 wt%) have been developed. nih.gov
The FC/AC catalyst has proven to be highly effective and robust, particularly in the one-pot synthesis of 1,5-benzodiazepine derivatives. nih.govrsc.org This reaction involves the condensation of o-phenylenediamine (B120857) (OPDA) with various ketones under solvent-free conditions. rsc.org
Table 2: Catalytic Performance of 10 wt% FC/AC in 1,5-Benzodiazepine Synthesis
| Reactants | Temperature | Time | Conditions | Conversion | Selectivity |
| o-phenylenediamine (OPDA) + Ketone | 90 °C | 8 h | Solvent-free | 99% | 91% |
Data sourced from studies on the synthesis of 1,5-benzodiazepine derivatives. nih.govrsc.org
The catalyst's effectiveness is attributed to the synergistic effect of the uniform dispersion of ferrocene over the activated carbon surface, which possesses numerous acidic sites that facilitate the reaction. rsc.org Furthermore, the FC/AC catalyst demonstrates excellent stability and can be recycled multiple times (up to six cycles) without a significant loss in its activity or changes to its topography. nih.gov This approach represents a step towards more sustainable and green chemical synthesis by using a stable, reusable catalyst and avoiding hazardous organic solvents. nih.gov
Organocatalysis with Ferrocene Derivatives
The unique, rigid "sandwich" structure of ferrocene and the potential for planar chirality make its derivatives privileged scaffolds in the field of asymmetric organocatalysis. rsc.org Chiral ferrocene derivatives can act as highly effective organocatalysts, inducing enantioselectivity in various chemical transformations without the need for a metal center to be directly involved in the catalytic bond-forming step. rsc.orgacs.org
A key example is the use of chiral N-heterocyclic carbenes (NHCs) derived from ferrocene dicarbaldehydes. acs.org These ferrocenyl NHCs have been successfully employed as organocatalysts in the enantioselective desymmetrization of ferrocene derivatives. acs.org In these reactions, the catalyst selectively activates and promotes the reaction of one of two identical functional groups (in this case, aldehydes) on a prochiral ferrocene substrate, leading to the formation of enantiomerically enriched planar chiral products. acs.org
The versatility of the ferrocene framework allows for the creation of a wide array of organocatalyst motifs that are successful across a broad spectrum of mechanistically distinct reactions. rsc.org The development of novel synthetic methods to access these complex chiral ferrocenyl compounds is crucial for expanding their application in asymmetric organocatalysis, providing chemists with powerful tools to access enantiopure compounds. rsc.org
Advanced Characterization Techniques and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of ferrocenyl methyl ketone in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Detailed ¹H and ¹³C NMR Spectroscopic Analysis of Ferrocenyl Ketones
The ¹H NMR spectrum of acetylferrocene (B1663952) presents distinct signals that are characteristic of its structure. stackexchange.com The protons on the unsubstituted cyclopentadienyl (B1206354) (Cp) ring are equivalent and typically appear as a singlet around 4.2 ppm. stackexchange.commagritek.com The acetyl group's methyl protons also produce a singlet, found further upfield at approximately 2.4 ppm. stackexchange.commagritek.com The protons on the substituted Cp ring are no longer equivalent and give rise to two multiplets, usually centered around 4.5 ppm and 4.8 ppm. stackexchange.comaiinmr.com The downfield shift of the protons on the substituted ring is due to the deshielding effect of the acetyl group. aiinmr.com
The ¹³C NMR spectrum further confirms the mono-substitution of the ferrocene (B1249389) core. aiinmr.com The ten carbon atoms of the ferrocene core are no longer magnetically equivalent after acylation. aiinmr.com The spectrum shows multiple signals for the Cp ring carbons, typically in the range of 69-73 ppm, with the carbon atom to which the acetyl group is attached appearing at a lower field (around 79-84 ppm). rsc.orgreddit.com The carbonyl carbon of the acetyl group gives a characteristic signal significantly downfield, at approximately 202 ppm. rsc.orgreddit.com The methyl carbon of the acetyl group is observed at around 27 ppm. aiinmr.comreddit.com
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
|---|---|---|---|
| Unsubstituted Cp Ring (C₅H₅) | ~4.2 (s, 5H) | ~69.8 | stackexchange.commagritek.comaiinmr.com |
| Substituted Cp Ring (C₅H₄) | ~4.5 (m, 2H), ~4.8 (m, 2H) | ~69.6, ~72.2, ~79.4 (ipso-C) | magritek.comaiinmr.comreddit.com |
| Methyl Protons (-CH₃) | ~2.4 (s, 3H) | ~27.3 | stackexchange.commagritek.comaiinmr.comreddit.com |
| Carbonyl Carbon (C=O) | - | ~202.0 | rsc.orgreddit.com |
Conformational Analysis via NMR
NMR spectroscopy can also be used to study the conformational dynamics of this compound, specifically the rotation of the cyclopentadienyl rings. The barrier to rotation of the Cp rings in ferrocene is low. researchgate.net In substituted ferrocenes like acetylferrocene, the rotational barrier of the substituted ring can be higher. rsc.org Variable-temperature NMR studies can reveal the presence of multiple diastereoisomers at low temperatures due to slowed rotation of the rings. cdnsciencepub.com For some ferrocene derivatives, the energy barrier for this rotation has been determined to be around 9 kcal/mol. researchgate.net In certain substituted ferricenium species, different rotational barriers are observed depending on the solvent, indicating that intermolecular interactions play a role in the conformational dynamics. rsc.org
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound.
Analysis of Carbonyl Stretching Frequencies and Bond Order Relationships
The most prominent feature in the IR spectrum of acetylferrocene is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. acs.org This peak is typically observed in the region of 1650-1680 cm⁻¹. mdpi.com The exact frequency is sensitive to the solvent environment, with shifts observed in different solvents due to varying polarities and intermolecular interactions. nih.gov The frequency of the C=O stretching band has been correlated with the cohesive energy density of the solvent. nih.gov The relationship between the carbonyl stretching frequency and the C=O bond length and bond order has also been investigated through computational studies. nih.gov
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| C-H Stretching (Cp rings and methyl group) | ~3100-2800 | acs.org |
| C=O Stretching (Carbonyl) | ~1680-1650 | mdpi.com |
| C=C Stretching (Cp rings) | ~1600-1400 | acs.org |
| C-H Bending and Ring Vibrations | ~1400-900 | acs.org |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy is employed to investigate the electronic transitions within the this compound molecule.
Characterization of Electronic Transitions (e.g., d → π, π → π)**
The UV-Vis spectrum of acetylferrocene typically displays two main absorption bands. psu.edu A lower energy band, often appearing around 440-460 nm, is generally assigned to d-d transitions of the iron center, possibly with some metal-to-ligand charge transfer (MLCT) character. psu.eduup.ac.za A higher energy, more intense band is observed in the UV region, typically between 300-340 nm, and is attributed to π → π* transitions within the cyclopentadienyl rings and from the metal to the ligand (MLCT). nih.govup.ac.za The presence of the electron-withdrawing acetyl group influences these electronic transitions. beilstein-journals.org Theoretical studies, such as Time-Dependent Density Functional Theory (TD-DFT), have been used to simulate the UV-Vis spectra and aid in the assignment of the electronic transitions. sciensage.infosciensage.info
| Transition | Wavelength Range (nm) | Assignment | Reference |
|---|---|---|---|
| Band I | ~440-460 | d-d transitions (Fe) | psu.eduup.ac.za |
| Band II | ~300-340 | π → π* (Cp rings), MLCT | nih.govup.ac.za |
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction (XRD) and crystallography are indispensable tools for the unambiguous determination of the three-dimensional structure of molecules. For organometallic compounds like this compound, these techniques provide precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering insights into the compound's electronic and steric properties.
Single Crystal X-ray Analysis for Molecular and Supramolecular Structures
Single crystal X-ray analysis allows for the precise determination of the molecular geometry of this compound and its derivatives. In the solid state, the acetyl group's orientation relative to the cyclopentadienyl (Cp) ring is a key structural feature. Studies on related α-keto ferrocenyl derivatives show that the carbonyl group (C=O) tends to be nearly coplanar with the substituted Cp ring. mdpi.com For instance, in 1,2-(α-ketotetramethylene)-ferrocene, the torsional angle C5–C1–C6–O1 is just 1.52(11)°. mdpi.com This planarity suggests a degree of electronic conjugation between the carbonyl group and the cyclopentadienyl ring.
The fundamental structure of the ferrocene moiety consists of two cyclopentadienyl rings sandwiching an iron atom. These rings can adopt different rotational conformations relative to each other, primarily the eclipsed and staggered forms. The energy barrier for rotation is low, and the observed conformation in the crystal is often influenced by intermolecular packing forces. In derivatives of this compound, both nearly eclipsed and staggered conformations have been observed. preprints.org
The Fe-C bond lengths within the ferrocene core can also be affected by substitution. The ipso-carbon (the ring carbon atom attached to the acetyl group) can exhibit slightly different bond distances to the iron center compared to the other carbons of the ring. mdpi.comresearchgate.net For example, in 1,2-(tetramethylene)-ferrocene, the ipso carbons are slightly farther from the iron atom, which may be a strategy to maximize the interaction of the iron center with the exocyclic double bond. researchgate.net
Supramolecular structures are formed through non-covalent intermolecular interactions such as hydrogen bonds and C-H···π interactions. In the crystal lattice of ferrocenyl ketone derivatives, weak intermolecular C–H···O hydrogen bonds involving the carbonyl oxygen and C-H···π interactions between hydrogen atoms and the cyclopentadienyl rings of adjacent molecules are common. mdpi.commdpi.com These interactions dictate how the molecules pack in the crystal, influencing physical properties like melting point and solubility.
Interactive Table 1: Selected Crystallographic Data for Ferrocenyl Ketone Derivatives
| Parameter | Compound | Value | Reference |
| Torsional Angle (C-Cp-C=O) | 1,2-(α-ketotetramethylene)-ferrocene | 1.52(11)° | mdpi.com |
| C=O Bond Length | 1,2-(α-ketotetramethylene)-ferrocene | 1.2265(9) Å | mdpi.com |
| Conformation | 1,3-diferrocenoylpropane | Nearly eclipsed | preprints.org |
| Intermolecular Interactions | 1,2,1′,2′-bis(α-ketotetramethylene)-ferrocene | C–H···O, C-H···π | mdpi.com |
Determination of Absolute Configuration and Stereochemistry
While this compound itself is achiral, many of its derivatives possess chiral centers, leading to enantiomers. Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of a chiral molecule is crucial in fields like asymmetric catalysis and medicinal chemistry. Single crystal X-ray diffraction is a powerful, direct method for this purpose. researchgate.netnih.gov
The technique relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.gov When X-rays interact with electrons, particularly those of heavy atoms, a phase shift occurs that is dependent on the X-ray wavelength. This effect makes the scattering intensity of a chiral crystal and its mirror image non-equivalent for certain pairs of reflections, known as Bijvoet pairs. By carefully measuring the intensity differences between these pairs, the absolute configuration can be determined. nih.gov
The presence of the iron atom in the ferrocenyl group is highly advantageous for this analysis. researchgate.net As a relatively heavy atom, iron produces a significant anomalous scattering signal with commonly used X-ray sources (like Mo Kα), making the determination of the absolute structure more reliable. researchgate.net The quality of the determination is often assessed using the Flack parameter, which should ideally be close to zero for the correct enantiomer. nih.gov This method has been successfully used to establish the absolute configuration of numerous chiral ferrocene derivatives, including those synthesized for applications in asymmetric catalysis and as active pharmaceutical ingredients. researchgate.netmdpi.comlodz.pl
Electrochemical Techniques
Electrochemical methods are fundamental for probing the redox characteristics of ferrocene and its derivatives. The ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) couple is a well-behaved, reversible one-electron redox system, which has led to its adoption as an internal standard in non-aqueous electrochemistry.
Cyclic Voltammetry for Redox Property Assessment
Cyclic voltammetry (CV) is the most widely used technique to study the redox properties of this compound. In a CV experiment, the potential applied to an electrode is swept linearly to a set value and then swept back to the initial potential. The resulting plot of current versus potential (a voltammogram) provides information about the redox processes.
For ferrocene, the voltammogram typically shows a reversible wave corresponding to the one-electron oxidation of the Fe(II) center to Fe(III). The potential of this process is influenced by the electronic nature of the substituents on the cyclopentadienyl rings. Electron-withdrawing groups, such as the acetyl group (-COCH₃) in this compound, make the oxidation of the iron center more difficult. This is because the acetyl group pulls electron density away from the iron atom, stabilizing the Fe(II) state and thus requiring a higher potential to remove an electron. Consequently, this compound and its derivatives exhibit oxidation potentials that are shifted to more positive values compared to unsubstituted ferrocene. d-nb.infobeilstein-journals.org
The electrochemical properties of various derivatives have been studied. For instance, this compound oxime shows a quasi-reversible redox transition. psu.edu Ferrocenyl β-ketoamines derived from ferrocenyl ketones also display reversible one-electron redox events, with the exact potential depending on other substituents present in the molecule. d-nb.info Studies on a series of ferrocenyl esters have demonstrated a linear correlation between the half-wave potential (E₁/₂) and the sum of the Hammett substituent parameters, quantifying the electronic effect of the substituents. beilstein-journals.org The separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEₚ) provides information about the reversibility of the redox process; for a reversible one-electron transfer, ΔEₚ is typically close to 59 mV at room temperature. sci-hub.st
Interactive Table 2: Cyclic Voltammetry Data for Ferrocenyl Ketone Derivatives
| Compound | Redox Couple | E°' or E₁/₂ (V vs Fc/Fc⁺) | Solvent/Electrolyte | Key Feature | Reference |
| This compound oxime | Fe(II)/Fe(III) | ~0.35 (Ea = 387 mV) | MeCN/H₂O | Quasi-reversible behavior | psu.edu |
| Fc-C(O)CH=C(NHPh)Me | Fe(II)/Fe(III) | -0.135 (E° = 90 mV) | CH₂Cl₂ / TBAPF₆ | Reversible, shifted to lower potential vs starting material | d-nb.info |
| 2-(Ferrocenyl)ethynyl methyl ketone | Fe(II)/Fe(III) | +0.280 | CH₂Cl₂ / Bu₄NPF₆ | Anodic shift due to electron-withdrawing group | sci-hub.st |
| 1-Methoxycarbonylferrocene | Fe(II)/Fe(III) | +0.260 | CH₂Cl₂ / [n-Bu₄N][B(C₆F₅)₄] | Reversible oxidation | beilstein-journals.org |
Note: Potentials are often reported versus the ferrocene/ferrocenium (Fc/Fc⁺) internal standard. E°' is the formal potential, E₁/₂ is the half-wave potential, and Ea is the anodic peak potential.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Complex Ferrocenyl Ketone Architectures
The synthesis of ferrocenyl methyl ketone itself is well-established, typically through the Friedel-Crafts acylation of ferrocene (B1249389). However, current research is intensely focused on devising new strategies to create more complex and functionally diverse ferrocenyl ketone derivatives. The goal is to move beyond simple substitutions and construct intricate, three-dimensional structures with tailored properties.
One emerging area is the use of directed C-H bond activation and functionalization. This powerful technique allows for the selective introduction of new functional groups at specific positions on the cyclopentadienyl (B1206354) rings of the ferrocene core, a task that is often challenging using traditional methods. By employing directing groups, researchers can achieve regioselective C-H arylation, alkylation, and other transformations to build complex molecular scaffolds.
Another key direction is the development of multicomponent reactions involving this compound. These reactions allow for the efficient assembly of multiple starting materials in a single step, leading to the rapid generation of molecular complexity. This approach is particularly valuable for creating libraries of novel ferrocenyl compounds for screening in various applications.
Furthermore, research is exploring the use of this compound as a platform for the synthesis of planar chiral derivatives. The inherent chirality of substituted ferrocenes makes them highly valuable as ligands in asymmetric catalysis. Novel strategies are being developed to control the stereochemistry of reactions involving the ferrocene core, leading to the synthesis of enantiomerically pure, complex ferrocenyl ketone architectures.
Exploration of New Catalytic Transformations Utilizing Ferrocenyl Ketone-Derived Ligands
Ferrocene-based ligands have a long and successful history in catalysis, and those derived from this compound are no exception. The ease of functionalization of the ketone group and the cyclopentadienyl rings allows for the fine-tuning of the steric and electronic properties of the resulting ligands.
A significant area of future research lies in the design and synthesis of novel bidentate and polydentate ligands derived from this compound. These ligands, which can coordinate to a metal center through multiple points of attachment, often exhibit enhanced catalytic activity and selectivity. Researchers are exploring new synthetic routes to connect the ferrocenyl ketone moiety to other coordinating groups, such as phosphines, amines, and N-heterocyclic carbenes (NHCs).
The application of these new ligands in a wider range of catalytic transformations is a key focus. While ferrocene-based catalysts have been extensively used in cross-coupling reactions and hydrogenations, emerging research is exploring their potential in other areas, such as C-H activation, polymerization, and carbon dioxide utilization. The unique redox properties of the ferrocene unit can also be harnessed to mediate or participate in catalytic cycles in novel ways.
Moreover, the development of chiral ferrocenyl ketone-derived ligands for asymmetric catalysis continues to be a major research thrust. The goal is to create highly efficient and selective catalysts for the synthesis of enantiomerically pure organic compounds, which are of great importance in the pharmaceutical and fine chemical industries.
Advanced Materials Science Applications (Non-Biological) of Ferrocenyl Ketone Derivatives
The incorporation of the this compound unit into larger molecular systems is a promising strategy for the development of advanced materials with unique electronic, optical, and magnetic properties. The redox-active and photochemically responsive nature of the ferrocene core makes it an attractive component for functional materials.
One area of significant interest is the development of ferrocene-containing polymers and macromolecules. This compound can be used as a monomer or as a functional group appended to a polymer backbone. These materials are being investigated for applications such as redox-switchable sensors, electrochromic devices, and charge storage materials. The ability of the ferrocene unit to undergo reversible oxidation and reduction allows for the modulation of the material's properties with an external stimulus.
Another emerging application is in the field of molecular electronics. Ferrocenyl ketone derivatives are being explored as components of molecular wires and switches. The ability to control the electronic communication between the two cyclopentadienyl rings through the ketone linker is a key aspect of this research. By designing molecules with specific electronic properties, researchers aim to create the building blocks for future nanoscale electronic devices.
Furthermore, the nonlinear optical (NLO) properties of ferrocenyl ketone derivatives are attracting attention. The charge transfer character of the electronic transitions in these molecules can give rise to large NLO responses, making them promising candidates for applications in optical communications and data storage. Research is focused on designing and synthesizing new derivatives with enhanced NLO properties.
Integration of Green Chemistry Principles in this compound Synthesis
While the Friedel-Crafts acylation is the standard method for synthesizing this compound, it often relies on the use of stoichiometric amounts of Lewis acid catalysts and halogenated solvents, which raise environmental concerns. A key future direction is the development of more sustainable and environmentally friendly synthetic routes.
One approach is the use of solid acid catalysts, such as zeolites and clays, to replace traditional Lewis acids. These materials are often reusable, non-corrosive, and can be easily separated from the reaction mixture, reducing waste generation. Research is focused on developing highly active and selective solid acid catalysts for the acylation of ferrocene.
The exploration of alternative, greener reaction media is another important aspect. The use of ionic liquids, supercritical fluids, or even solvent-free reaction conditions is being investigated to minimize the use of volatile organic compounds. These alternative media can also offer advantages in terms of reaction rates and selectivities.
Furthermore, there is a growing interest in developing catalytic C-H activation methods for the direct acylation of ferrocene, which would avoid the need for pre-functionalization and reduce the number of synthetic steps. While still in its early stages, this approach holds great promise for a more atom-economical and sustainable synthesis of this compound and its derivatives.
Expanding Theoretical and Computational Models for Predictive Design and Mechanistic Understanding
Computational chemistry plays an increasingly important role in guiding the design of new ferrocenyl ketone derivatives and in understanding their chemical behavior. Density Functional Theory (DFT) is a powerful tool for studying the electronic structure, bonding, and reactivity of these organometallic compounds.
Future research will focus on developing more accurate and efficient computational models to predict the properties of complex ferrocenyl ketone architectures. This includes predicting their redox potentials, spectroscopic properties, and catalytic activity. By screening virtual libraries of compounds, researchers can identify promising candidates for synthesis and experimental investigation, thereby accelerating the discovery process.
Computational studies are also crucial for elucidating the mechanisms of reactions involving this compound. By modeling the reaction pathways and transition states, researchers can gain a deeper understanding of how these reactions occur and identify factors that control their selectivity. This knowledge is invaluable for the rational design of new catalysts and synthetic methods.
Furthermore, the integration of computational modeling with experimental data is a key trend. By combining theoretical predictions with experimental observations, researchers can develop a more comprehensive understanding of the structure-property relationships in ferrocenyl ketone derivatives. This synergistic approach will be essential for the future development of this important class of compounds.
Q & A
Basic: What are the optimal synthetic routes for Ferrocenyl methyl ketone, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
FMK synthesis typically involves Friedel-Crafts acylation of ferrocene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Key parameters include:
- Solvent choice : Anhydrous dichloromethane or carbon tetrachloride minimizes side reactions.
- Temperature : Reactions are conducted at 0–5°C to control exothermicity and prevent decomposition.
- Workup : Hydrolysis with dilute sulfuric acid followed by neutralization with NaHCO₃ improves purity .
Yield optimization requires strict anhydrous conditions and stoichiometric control of acetyl chloride to avoid over-acylation. Chromatographic purification (e.g., silica gel) is recommended for isolating FMK from byproducts like di-acylated ferrocene derivatives.
Basic: Which spectroscopic techniques are most effective for characterizing FMK, and how is IR spectroscopy used to confirm the methyl ketone moiety?
Methodological Answer:
- IR Spectroscopy : The carbonyl (C=O) stretch appears near 1680–1700 cm⁻¹. A strong CH₃ "umbrella mode" (~1375 cm⁻¹) confirms the methyl group adjacent to the ketone .
- ¹H NMR : Ferrocene protons resonate as a singlet (δ 4.0–4.5 ppm), while the methyl ketone protons appear as a singlet at δ 2.1–2.3 ppm.
- Cyclic Voltammetry : The ferrocene/ferrocenium redox couple (E₁/₂ ~0.5 V vs. Ag/AgCl) confirms electrochemical stability, critical for applications in redox-active systems .
Advanced: How does the ketone group in FMK influence its electrochemical behavior and biological interactions?
Methodological Answer:
The ketone group adjacent to the ferrocenyl moiety:
- Electrochemical Impact : Stabilizes the oxidized ferrocenium species via electron-withdrawing effects, shifting the redox potential positively. This property is leveraged in biosensor design .
- Biological Binding : The ketone participates in hydrogen bonding with estrogen receptor (ER) residues, enhancing binding affinity in anticancer derivatives like ferrocifen. SAR studies show that replacing the ketone with alkyl groups reduces ERα affinity by >50% .
Experimental Validation : Compare cyclic voltammograms of FMK and its non-ketone analogues. Use surface plasmon resonance (SPR) to quantify ER binding kinetics.
Advanced: What computational approaches are suitable for modeling FMK’s electronic structure, and how do density functional methods improve accuracy?
Methodological Answer:
- Density Functional Theory (DFT) : Gradient-corrected functionals (e.g., Becke’s B88 exchange-correlation) provide accurate electron density profiles, critical for predicting redox potentials and charge distribution .
- Basis Sets : Use triple-zeta basis sets (e.g., 6-311+G*) for ferrocene’s d-orbital electrons.
- Validation : Compare computed IR spectra and redox potentials with experimental data to refine functional selection. For example, B3LYP underestimates carbonyl stretching frequencies by ~20 cm⁻¹, while M06-2X shows better agreement .
Advanced: How can researchers resolve contradictions in cytotoxic activity data among FMK derivatives with varying substituents?
Methodological Answer:
Contradictions often arise from:
- Experimental Design : Variations in cell lines (e.g., MCF-7 vs. MDA-MB-231) or assay protocols (MTT vs. SRB). Standardize assays using ISO-certified cell banks and replicate experiments ≥3 times .
- Structural Factors : The presence of two phenol groups is critical for cytotoxicity; loss of one reduces activity by ~70%. Use HPLC-MS to verify derivative purity and confirm substituent integrity .
Statistical Analysis : Apply multivariate regression to isolate the impact of substituent length, electron-withdrawing groups, and steric effects on bioactivity.
Advanced: What strategies mitigate challenges in crystallizing FMK derivatives for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening : Use high-boiling solvents (e.g., toluene, DMF) for slow evaporation. Additive-driven crystallization (e.g., hexane diffusion) improves crystal quality .
- SHELX Refinement : Employ SHELXL for small-molecule refinement, leveraging constraints for ferrocene’s rigid geometry. Address twinning with TWINABS if data merging issues arise .
- Temperature Control : Collect data at 100 K to reduce thermal motion artifacts.
Basic: How can researchers ensure reproducibility in FMK-based catalytic applications?
Methodological Answer:
- Catalyst Loading : Maintain precise stoichiometry (e.g., 1–5 mol% FMK) to avoid side reactions.
- Substrate Scope Testing : Screen electron-rich and electron-deficient substrates to establish catalytic limitations.
- Kinetic Profiling : Use in-situ FTIR or UV-Vis to monitor reaction progress and identify intermediates.
Advanced: What mechanistic insights explain FMK’s role in facilitating electron transfer in hybrid materials?
Methodological Answer:
- Electron Transfer Pathways : The ferrocene moiety acts as an electron reservoir, while the ketone stabilizes charge-separated states. Use time-resolved spectroscopy (e.g., transient absorption) to map excited-state dynamics.
- DFT Simulations : Model charge distribution in FMK-functionalized nanoparticles to predict conductivity enhancements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
